Dicirenone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-15(2)30-23(29)18-14-16-13-17(27)5-9-24(16,3)19-6-10-25(4)20(22(18)19)7-11-26(25)12-8-21(28)31-26/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19+,20+,22-,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVPAYPBMZMHJO-IMNLCBETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023456 | |
| Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41020-79-5 | |
| Record name | Dicirenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41020-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicirenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Oxo-7alpha-carboxyisopropyl-17beta-hydroxy-4-androstene-17alpha yl)propionic acid gamma lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICIRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8K306YKSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dicirenone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicirenone (developmental code name SC-26304) is a synthetic, steroidal molecule belonging to the spirolactone group.[1][2] Developed in 1974, it was initially investigated as a diuretic and antihypertensive agent due to its properties as a mineralocorticoid receptor antagonist.[1] Although it never reached the market, its mechanism of action provides valuable insights into the structure-activity relationships of spirolactone derivatives. This technical guide offers an in-depth exploration of the core mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the mineralocorticoid receptor (MR). The MR, a member of the nuclear receptor superfamily, is activated by the steroid hormone aldosterone (B195564). Upon binding aldosterone, the MR translocates to the nucleus, where it regulates the transcription of genes involved in sodium and potassium homeostasis, ultimately influencing blood pressure and fluid balance.
This compound, by binding to the MR, prevents aldosterone from activating the receptor, thereby inhibiting the downstream signaling cascade. This blockade of the mineralocorticoid receptor leads to a diuretic and antihypertensive effect.
Inhibition of Aldosterone Biosynthesis
In addition to its direct receptor antagonism, this compound has been shown to inhibit the biosynthesis of aldosterone. Research by Netchitailo and colleagues in 1985 demonstrated that this compound (referred to as SC 26304) exhibits a potent inhibitory effect on aldosterone production in vitro.[1]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data available for this compound's activity.
| Parameter | Value | Compound | Species/System | Reference |
| IC50 (Aldosterone Biosynthesis Inhibition) | 1.5 x 10⁻⁷ M | This compound (SC 26304) | Frog Adrenal Glands | Netchitailo et al., 1985 |
| Relative Antiandrogenic Activity | Reduced affinity compared to other spirolactones | This compound | Not Specified | Wikipedia |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a mineralocorticoid receptor antagonist.
Experimental Protocols
The following sections detail the likely methodologies employed in the key experiments cited, based on standard practices of the era and available information.
Inhibition of Aldosterone Biosynthesis (Netchitailo et al., 1985)
Objective: To determine the in vitro inhibitory potency of this compound (SC 26304) and other mineralocorticoid antagonists on aldosterone biosynthesis.
Methodology:
-
Tissue Preparation: Adrenal glands were likely obtained from frogs. The tissue would have been dissected and prepared as slices or dispersed cells for in vitro incubation.
-
Incubation: The adrenal preparations were incubated in a suitable physiological buffer.
-
Treatment: Various concentrations of this compound (SC 26304) were added to the incubation medium. A control group without the antagonist was also included.
-
Stimulation: Aldosterone production was likely stimulated by adding a secretagogue such as angiotensin II or potassium to the incubation medium.
-
Extraction: After the incubation period, the medium was collected, and steroids, including aldosterone, were extracted using an organic solvent (e.g., dichloromethane).
-
Quantification: The amount of aldosterone produced was quantified, likely using radioimmunoassay (RIA), a common and sensitive method at the time.
-
Data Analysis: The concentration of this compound that caused a 50% inhibition of aldosterone production (IC50) was calculated from the dose-response curve.
Workflow for Aldosterone Biosynthesis Inhibition Assay
Mineralocorticoid and Androgen Receptor Binding Assays
Objective: To determine the binding affinity of this compound for the mineralocorticoid and androgen receptors.
Methodology:
-
Receptor Preparation: Cytosolic fractions containing the mineralocorticoid or androgen receptors were prepared from target tissues (e.g., rat kidney for MR, rat prostate for AR).
-
Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR) was used.
-
Competitive Binding: The radioligand was incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand were separated, typically by dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that displaced 50% of the specifically bound radioligand (IC50) was determined. The relative binding affinity (RBA) was then calculated by comparing the IC50 of this compound to that of a reference compound (e.g., aldosterone for MR, dihydrotestosterone (B1667394) for AR).
Pharmacological Profile and Off-Target Effects
Like other spirolactones, this compound is known to possess antiandrogen activity, though with a reportedly reduced affinity compared to its predecessors. This off-target effect is a common characteristic of this class of compounds and is attributed to their structural similarity to androgens, allowing them to bind to the androgen receptor and act as antagonists.
Conclusion
This compound is a potent mineralocorticoid receptor antagonist that also inhibits aldosterone biosynthesis. Its well-defined mechanism of action, coupled with its secondary antiandrogenic properties, positions it as an important reference compound in the study of spirolactone derivatives and the development of more selective mineralocorticoid receptor antagonists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers in the fields of pharmacology and drug development.
References
An In-depth Technical Guide to Dicirenone (SC-26304)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicirenone, also known as SC-26304 and 7α-carboxyisopropylspirolactone, is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] Developed in the mid-1970s as a potential diuretic and antihypertensive agent, it functions as a competitive antagonist of the mineralocorticoid receptor (MR) and also exhibits antiandrogenic properties, albeit with a reportedly reduced affinity for the androgen receptor (AR) compared to other spirolactones.[1] Although it showed promising activity in preclinical studies, this compound was never commercially marketed. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, mechanism of action, and the signaling pathways it modulates. Due to its developmental stage, publicly available quantitative data on its receptor binding affinity and functional potency are limited.
Chemical and Physical Properties
This compound is a derivative of spironolactone (B1682167) with a carboxyisopropyl group at the 7α position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | [1] |
| Synonyms | SC-26304, 7α-Carboxyisopropylspirolactone, 17α-Hydroxy-3-oxopregn-4-ene-7α,21-dicarboxylic acid γ-lactone 1-isopropyl ester | [1] |
| CAS Number | 41020-79-5 | [1] |
| Molecular Formula | C₂₆H₃₆O₅ | |
| Molar Mass | 428.569 g·mol⁻¹ |
Mechanism of Action
This compound exerts its pharmacological effects through the modulation of two primary signaling pathways: the mineralocorticoid receptor pathway and the androgen receptor pathway.
Mineralocorticoid Receptor Antagonism
This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor. Aldosterone (B195564), the principal endogenous mineralocorticoid, plays a crucial role in the regulation of blood pressure and electrolyte balance. Upon binding to the cytoplasmic MR, aldosterone induces a conformational change, leading to the dissociation of heat shock proteins and the translocation of the receptor-ligand complex into the nucleus. Within the nucleus, this complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.
By competitively binding to the MR, this compound prevents the binding of aldosterone and the subsequent transcriptional activation. This inhibition of MR signaling leads to a decrease in sodium and water retention and an increase in potassium retention, resulting in its diuretic and antihypertensive effects. Preclinical studies have shown that this compound effectively inhibits the in vivo effects of aldosterone on urinary K+:Na+ ratios.
Androgen Receptor Antagonism
Similar to other spirolactones, this compound also acts as an antagonist at the androgen receptor. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, which then translocates to the nucleus and regulates the expression of genes involved in the development and maintenance of male characteristics. By blocking the AR, this compound can interfere with these processes. However, it has been reported to have a relatively reduced affinity for the androgen receptor compared to other compounds in the same class.
Biological Activity and Quantitative Data
While detailed quantitative data for this compound is scarce in the public domain, some key findings from preclinical studies provide insight into its potency and efficacy.
| Parameter | Finding | Species/Model | Reference |
| Mineralocorticoid Receptor Binding | Cytoplasmic binding of [³H]this compound (as [³H]spirolactone SC-26304) to renal MR was of a "similar in magnitude" to that of [³H]aldosterone. | Rat Kidney Cytosol | |
| In Vivo Aldosterone Antagonism | This compound inhibited the effects of aldosterone on urinary K+:Na+ ratios. | Rat | |
| Oral and Subcutaneous Activity | Showed good oral and subcutaneous activity with a Minimum Effective Dose (MED) of ≤ 0.41 mg. | Not specified | |
| Androgen Receptor Binding | Possesses antiandrogen activity with "relatively reduced affinity" compared to other spirolactones. | Not specified |
Signaling Pathway Diagrams
To visualize the mechanisms of action of this compound, the following diagrams illustrate the mineralocorticoid and androgen receptor signaling pathways and the points of inhibition by this compound.
Caption: Mineralocorticoid Receptor Signaling Pathway and Inhibition by this compound.
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound are not extensively published. However, a general protocol for a competitive radioligand binding assay to determine the affinity of a compound for the mineralocorticoid receptor is provided below as a representative methodology.
Mineralocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cytosolic fraction from rat kidney homogenate or cells expressing recombinant human MR.
-
Radioligand: [³H]Aldosterone.
-
Test Compound: this compound (SC-26304) at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled aldosterone.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain protein stability.
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen receptor source by homogenization and ultracentrifugation.
-
Assay Setup: In a series of tubes, add a constant amount of the receptor preparation.
-
Competitive Binding:
-
To a set of "total binding" tubes, add the assay buffer and [³H]Aldosterone.
-
To a set of "non-specific binding" tubes, add a high concentration of unlabeled aldosterone and [³H]Aldosterone.
-
To a series of "competition" tubes, add increasing concentrations of this compound and a constant concentration of [³H]Aldosterone.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]Aldosterone as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Aldosterone) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound (SC-26304) is not explicitly available in the reviewed literature. However, based on the synthesis of other 7α-carboalkoxy spirolactones, a plausible synthetic route can be outlined. The synthesis of a variety of esters of 17-hydroxy-3-oxo-17α-pregn-4-ene-7α,21-dicarboxylic acid-γ-lactone has been described starting from the corresponding 3-oxo-4,6-diene steroid.
A likely synthetic pathway would involve the introduction of the 7α-carboxy group to a spirolactone steroid intermediate, followed by esterification with isopropanol (B130326) to yield this compound.
Caption: Plausible Synthetic Workflow for this compound.
Conclusion
This compound (SC-26304) is a potent, steroidal mineralocorticoid receptor antagonist with additional antiandrogenic activity. Preclinical data indicates its efficacy as an aldosterone antagonist. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available quantitative binding and functional data. The information presented in this guide, compiled from the existing scientific literature, provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further investigation would be required to fully elucidate its therapeutic potential.
References
An In-Depth Technical Guide to the Synthesis of 7α-Carboxyisopropylspirolactone
For Researchers, Scientists, and Drug Development Professionals
This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms to aid in comprehension and practical application in a research and development setting.
Synthetic Strategy Overview
The proposed synthesis of 7α-carboxyisopropylspirolactone is envisioned as a three-stage process, commencing with the preparation of the key intermediate, canrenone (B1668266). This is followed by a stereoselective Michael addition of a protected carboxyisopropyl nucleophile to the 7α-position of canrenone. The final stage involves the deprotection of the carboxyl group to yield the target molecule.
Caption: Proposed overall synthetic pathway for 7α-carboxyisopropylspirolactone.
Stage 1: Synthesis of Canrenone
Canrenone (17α-(2-carboxyethyl)-17β-hydroxyandrosta-4,6-dien-3-one lactone) serves as the crucial starting material for the introduction of the 7α-substituent. Its synthesis from 4-androstenedione is a well-established process in steroid chemistry. The following protocol is a composite of methodologies described in the patent literature.
Experimental Protocol: Synthesis of Canrenone from 4-Androstenedione
This synthesis involves a four-step sequence: ethynylation, hydrogenation, oxidative cyclization, and dehydrogenation.
Step 1: Ethynylation of 4-Androstenedione
-
To a solution of potassium acetylide in a suitable solvent (e.g., liquid ammonia (B1221849) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-androstenedione (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise at a low temperature (-78 °C to -40 °C).
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a proton source, such as ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 17α-ethynyl-17β-hydroxyandrost-4-en-3-one.
Step 2: Hydrogenation of the Ethynyl Group
-
Dissolve the crude product from the previous step in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).
-
Add a hydrogenation catalyst, for instance, 5% palladium on calcium carbonate (Lindlar's catalyst), to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the crude 17α-vinyl-17β-hydroxyandrost-4-en-3-one.
Step 3: Oxidative Cyclization to form the Spirolactone
-
Dissolve the crude vinyl steroid in a suitable solvent mixture, such as dichloromethane (B109758) and methanol (B129727).
-
Cool the solution to 0 °C and treat it with an oxidizing agent. A common choice is a two-phase system with potassium permanganate (B83412) in an aqueous sodium hydroxide (B78521) solution.
-
Stir the reaction vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Once the reaction is complete, quench any excess oxidant with a reducing agent like sodium bisulfite.
-
Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to give the crude spirolactone, 17α-(2-carboxyethyl)-17β-hydroxyandrost-4-en-3-one lactone.
Step 4: Dehydrogenation to Canrenone
-
Dissolve the crude spirolactone in a suitable solvent, such as dichloromethane or dioxane.
-
Add a dehydrogenating agent. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with an aqueous solution of sodium sulfite (B76179) to remove excess DDQ and its hydroquinone.
-
Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane) to afford pure canrenone.
| Step | Reactants | Reagents | Solvent | Typical Yield (%) |
| 1. Ethynylation | 4-Androstenedione | Potassium Acetylide | THF/Liquid NH₃ | 85-95 |
| 2. Hydrogenation | 17α-ethynyl-17β-hydroxyandrost-4-en-3-one | H₂, Pd/CaCO₃ | Ethanol | 90-98 |
| 3. Oxidative Cyclization | 17α-vinyl-17β-hydroxyandrost-4-en-3-one | KMnO₄, NaOH | CH₂Cl₂/MeOH | 70-85 |
| 4. Dehydrogenation | Spirolactone Intermediate | DDQ or Chloranil | Dichloromethane | 80-90 |
Table 1: Summary of reagents and typical yields for the synthesis of Canrenone.
Stage 2: Stereoselective Michael Addition
This is the pivotal step in the synthesis, where the carboxyisopropyl group is introduced at the 7α-position of canrenone. A Michael addition using a Gilman reagent (a lithium diorganocuprate) is proposed to achieve the desired stereoselectivity. The bulky steroid nucleus is expected to direct the incoming nucleophile to the α-face of the molecule.
Caption: Proposed mechanism for the Michael addition to canrenone.
Proposed Experimental Protocol: Michael Addition
Preparation of the Gilman Reagent:
-
To a solution of isopropyl isobutyrate (2.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (2.0 eq) in THF dropwise. Stir for 30 minutes to generate the lithium enolate.
-
In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared lithium enolate solution to the CuI suspension. Allow the mixture to stir at -78 °C for 1 hour to form the lithium di(isopropyl isobutyrate)cuprate reagent.
Michael Addition Reaction:
-
Dissolve canrenone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the canrenone solution via cannula.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time can vary from 1 to 6 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate as the eluent to isolate the desired 7α-substituted product.
| Parameter | Condition |
| Michael Donor | Lithium di(isopropyl isobutyrate)cuprate |
| Michael Acceptor | Canrenone |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Quenching Agent | Saturated aq. NH₄Cl |
| Purification | Silica Gel Column Chromatography |
Table 2: Proposed reaction conditions for the stereoselective Michael addition.
Stage 3: Deprotection of the Isopropyl Ester
The final step is the hydrolysis of the isopropyl ester to yield the free carboxylic acid, 7α-carboxyisopropylspirolactone. Care must be taken to employ conditions that do not lead to the opening of the γ-lactone ring. A mild, base-catalyzed hydrolysis is proposed.
Experimental Protocol: Deprotection
-
Dissolve the purified isopropyl ester from the previous step in a mixture of methanol and water.
-
Add a mild base, such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃), to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be further purified by recrystallization or flash chromatography to yield pure 7α-carboxyisopropylspirolactone.
| Reagent | Solvent | Temperature | Work-up |
| LiOH or K₂CO₃ | Methanol/Water | Room Temperature | Acidification and Extraction |
Table 3: Proposed conditions for the deprotection of the isopropyl ester.
Characterization
The structure and purity of the final product, 7α-carboxyisopropylspirolactone, as well as all intermediates, should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry. The coupling constants of the proton at C-7 can provide information about its axial (α) orientation.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the γ-lactone, carboxylic acid, and α,β-unsaturated ketone.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The synthetic route and experimental protocols described in this technical guide are proposed based on established chemical principles and literature precedents for similar transformations. These procedures have not been experimentally validated for the specific synthesis of 7α-carboxyisopropylspirolactone and should be performed by qualified personnel in a suitable laboratory setting. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Dicirenone: A Technical Guide to a Novel Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicirenone (developmental code SC-26304) is a steroidal lactone derivative that acts as a competitive antagonist of the mineralocorticoid receptor (MR).[1] Developed as a potential diuretic and antihypertensive agent, it belongs to the same spirolactone class as spironolactone (B1682167). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and selectivity are presented, alongside detailed descriptions of relevant in vitro and in vivo experimental protocols. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.
Introduction
The mineralocorticoid receptor (MR) is a crucial regulator of electrolyte and water balance, primarily through its activation by aldosterone (B195564) in epithelial tissues like the kidney.[2][3] However, the MR is also expressed in non-epithelial tissues, including the heart, vasculature, and brain, where its overactivation is implicated in the pathophysiology of cardiovascular diseases such as hypertension and heart failure.[4][5] Antagonism of the MR has emerged as a key therapeutic strategy in managing these conditions.
This compound, also known as 7α-carboxyisopropylspirolactone, is a synthetic steroidal antimineralocorticoid developed in the 1970s. While it was never commercially marketed, its study provides valuable insights into the structure-activity relationships of spirolactone-based MR antagonists. This guide synthesizes the available technical information on this compound for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a derivative of spironolactone with a distinct chemical structure that influences its receptor binding and pharmacological activity.
| Property | Value | Reference |
| IUPAC Name | propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |
| Molecular Formula | C26H36O5 | |
| Molecular Weight | 428.57 g/mol | |
| CAS Number | 41020-79-5 | |
| Synonyms | SC-26304, 7α-Carboxyisopropylspirolactone |
Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound functions as a competitive antagonist at the mineralocorticoid receptor. In the absence of an antagonist, aldosterone binds to the cytoplasmic MR, which is associated with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the MR-aldosterone complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to hormone response elements (HREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes. These genes, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase, are involved in sodium and water reabsorption.
This compound, by competitively binding to the MR, prevents the binding of aldosterone and the subsequent transcriptional activation, thereby inhibiting the downstream effects of MR signaling.
Pharmacological Profile
The pharmacological profile of an MR antagonist is defined by its binding affinity for the MR and its selectivity over other steroid receptors.
Binding Affinity
| Compound | Relative Binding Affinity (%) for Mineralocorticoid Receptor |
| Aldosterone | 100 |
| This compound (SC-26304) | 20 |
| Spironolactone | 24 |
Data adapted from Funder JW, et al. (1975).
Selectivity Profile
This compound, like other spirolactones, exhibits some affinity for other steroid hormone receptors, which can lead to off-target effects. Although specific quantitative data is scarce, it has been reported to have reduced antiandrogen activity compared to spironolactone. The table below provides a qualitative comparison based on available information for related compounds.
| Receptor | This compound (SC-26304) | Spironolactone | Eplerenone | Finerenone |
| Mineralocorticoid Receptor (MR) | Antagonist | Antagonist | Antagonist | Antagonist |
| Androgen Receptor (AR) | Weak Antagonist | Antagonist | Very Weak Antagonist | No significant activity |
| Progesterone Receptor (PR) | Weak Agonist/Antagonist | Agonist | Very Weak Antagonist | No significant activity |
| Glucocorticoid Receptor (GR) | Very Weak Antagonist | Weak Antagonist | No significant activity | No significant activity |
This table is a qualitative summary based on the known properties of spirolactones and newer generation MRAs.
Experimental Protocols
The characterization of this compound as a mineralocorticoid receptor antagonist involves a series of in vitro and in vivo experiments. The following sections detail the methodologies for key assays.
In Vitro Assays
This assay determines the binding affinity of a compound to the mineralocorticoid receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the relative binding affinity of this compound for the mineralocorticoid receptor.
Materials:
-
[³H]-Aldosterone (radioligand)
-
Kidney cytosol preparation (source of mineralocorticoid receptors) from adrenalectomized rats
-
This compound and other unlabeled competitor ligands
-
Dextran-coated charcoal
-
Scintillation counter
Protocol:
-
Prepare kidney cytosol from adrenalectomized rats to obtain a source of mineralocorticoid receptors.
-
Incubate a fixed concentration of [³H]-aldosterone with the kidney cytosol preparation in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by adding a dextran-coated charcoal suspension and centrifuging. The charcoal adsorbs the free [³H]-aldosterone.
-
Measure the radioactivity of the supernatant, which contains the [³H]-aldosterone bound to the receptor, using a scintillation counter.
-
Plot the percentage of bound [³H]-aldosterone against the concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the bound radioligand).
-
Calculate the relative binding affinity (RBA) of this compound compared to aldosterone (RBA = [IC50 of aldosterone / IC50 of this compound] x 100).
This functional assay measures the ability of a compound to antagonize aldosterone-induced gene transcription.
Objective: To assess the functional antagonist activity of this compound on the mineralocorticoid receptor.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector for the human mineralocorticoid receptor
-
Reporter vector containing a luciferase gene under the control of a hormone response element (HRE)
-
Transfection reagent
-
Aldosterone
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the mammalian cells with the MR expression vector and the HRE-luciferase reporter vector.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a fixed concentration of aldosterone (agonist) in the presence of increasing concentrations of this compound.
-
Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence produced by the luciferase enzyme using a luminometer.
-
Plot the luminescence signal against the concentration of this compound to determine the IC50 value for the inhibition of aldosterone-induced luciferase activity.
In Vivo Models
This model is used to evaluate the antihypertensive effects of mineralocorticoid receptor antagonists in a state of mineralocorticoid excess.
Objective: To assess the ability of this compound to prevent or reverse hypertension induced by DOCA-salt administration.
Protocol:
-
Use young adult male rats (e.g., Sprague-Dawley or Wistar).
-
Perform a unilateral nephrectomy to enhance the hypertensive response.
-
Implant a slow-release pellet of deoxycorticosterone acetate (B1210297) (DOCA) subcutaneously or administer regular DOCA injections.
-
Provide the rats with drinking water containing 1% NaCl (saline).
-
Monitor blood pressure regularly using a tail-cuff method or telemetry.
-
Administer this compound orally or via another appropriate route to a treatment group of rats. A control group receives a vehicle.
-
Compare the blood pressure, and other relevant parameters like cardiac hypertrophy and renal fibrosis, between the this compound-treated group and the control group over the course of the study.
This surgical model induces myocardial infarction, leading to heart failure, and is used to evaluate the effects of therapeutic agents on cardiac remodeling and function.
Objective: To investigate the potential of this compound to attenuate adverse cardiac remodeling and improve cardiac function following a myocardial infarction.
Protocol:
-
Anesthetize adult rats and perform a thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction in the left ventricle.
-
Allow the animals to recover.
-
Administer this compound or a vehicle to different groups of rats starting at a specified time post-ligation.
-
After a predetermined period (e.g., 4-8 weeks), assess cardiac function using echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
At the end of the study, euthanize the animals and harvest the hearts for histological analysis to quantify infarct size, cardiac fibrosis, and hypertrophy.
Conclusion
This compound is a steroidal mineralocorticoid receptor antagonist with a binding affinity for the MR that is comparable to that of spironolactone. While it was not developed for clinical use, the study of this compound and its analogs has contributed to the understanding of the structure-activity relationships of spirolactone-based MR antagonists. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel MR antagonists, from initial receptor binding and functional assays to in vivo models of hypertension and heart failure. Further research into the selectivity profiles and in vivo efficacy of compounds like this compound can inform the development of next-generation MRAs with improved therapeutic profiles for cardiovascular diseases.
References
- 1. Coronary artery ligation in rats [bio-protocol.org]
- 2. ijvets.com [ijvets.com]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular modifications of anti-aldosterone compounds: effects on affinity of spirolactones for renal aldosterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiandrogenic Profile of Dicirenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicirenone (also known as SC-26304 and 7α-carboxyisopropylspirolactone) is a synthetic steroidal molecule belonging to the spirolactone class of compounds.[1] Developed in 1974, it was primarily investigated for its potential as a diuretic and antihypertensive agent due to its potent antimineralocorticoid activity.[1] As with other spirolactones, such as spironolactone, this compound also exhibits antiandrogenic properties, although it is generally characterized as having a reduced affinity for the androgen receptor (AR) in comparison.[1] Despite its synthesis and initial evaluation, this compound was never commercially marketed.[1] This document aims to provide a comprehensive technical guide on the antiandrogenic activity of this compound, compiling available data, outlining potential mechanisms of action, and detailing relevant experimental methodologies.
Core Antiandrogenic Activity
This compound's antiandrogenic effects are primarily attributed to its ability to act as a competitive antagonist at the androgen receptor. By binding to the AR, it prevents or reduces the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that mediate androgenic responses in target tissues.
Signaling Pathway and Mechanism of Action
The mechanism of antiandrogenic action of spirolactone derivatives like this compound involves the direct blockade of the androgen receptor. The following diagram illustrates the generalized signaling pathway.
Caption: Generalized Androgen Receptor Signaling and Site of this compound's Antagonistic Action.
Experimental Protocols
While specific experimental data for this compound is scarce, the following methodologies are standard for evaluating the antiandrogenic activity of novel compounds and would have likely been employed in its assessment.
Androgen Receptor Binding Assay
This in vitro assay quantifies the affinity of a compound for the androgen receptor.
-
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the androgen receptor.
-
Methodology:
-
Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat ventral prostate) or cells overexpressing the human androgen receptor.
-
Radioligand: A radiolabeled androgen, typically [3H]-dihydrotestosterone ([3H]-DHT), is used as the tracer.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and unbound radioligand are separated using methods like dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for an Androgen Receptor Binding Assay.
In Vitro Reporter Gene Assay
This cell-based assay measures the functional consequence of androgen receptor binding.
-
Objective: To determine if this compound can inhibit androgen-induced gene transcription.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).
-
Treatment: The transfected cells are treated with a known androgen (e.g., DHT) in the presence and absence of varying concentrations of this compound.
-
Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates antagonistic activity. A dose-response curve is generated to determine the IC50.
-
In Vivo Hershberger Assay
This is a short-term in vivo screening assay in rats to assess (anti)androgenic activity.
-
Objective: To evaluate the ability of this compound to inhibit the growth of androgen-dependent tissues in a living organism.
-
Methodology:
-
Animal Model: Peripubertal castrated male rats are used.
-
Dosing: The animals are treated daily with a reference androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with varying doses of this compound.
-
Tissue Collection: After a set period (typically 10 days), the animals are euthanized, and key androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani and bulbocavernosus muscles, and glans penis) are dissected and weighed.
-
Data Analysis: A statistically significant reduction in the weight of these tissues in the groups receiving this compound compared to the group receiving the androgen alone indicates antiandrogenic activity.
-
Summary and Conclusion
This compound is a spirolactone derivative with recognized antiandrogenic properties, acting as a competitive antagonist of the androgen receptor. While it was synthesized and evaluated in the 1970s, a lack of publicly available, detailed quantitative data on its potency and efficacy limits a full characterization of its antiandrogenic profile. The experimental protocols described herein represent the standard methodologies that would be necessary to thoroughly elucidate the antiandrogenic activity of this compound or any novel steroidal compound. Further research, potentially through the declassification of historical pharmaceutical company archives or resynthesis and re-evaluation, would be required to provide the in-depth quantitative understanding sought by today's researchers and drug development professionals.
References
Dicirenone: A Technical Overview of a Spirolactone-Based Mineralocorticoid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Chemical Identity
IUPAC Name: Propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate[1][2]
Synonyms:
-
SC-26304[2]
-
7α-Carboxyisopropylspirolactone[2]
-
17α-Hydroxy-3-oxopregn-4-ene-7α,21-dicarboxylic acid γ-lactone 1-isopropyl ester[1]
-
Dicirenona
-
Dicirenonum
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C26H36O5 | |
| Molar Mass | 428.569 g·mol−1 | |
| CAS Number | 41020-79-5 |
Mechanism of Action
Dicirenone functions as a competitive antagonist of the mineralocorticoid receptor (MR). By binding to the MR, it prevents the endogenous mineralocorticoid, aldosterone (B195564), from binding and activating the receptor. This inhibition blocks the downstream signaling pathways that lead to the expression of aldosterone-induced proteins, which are involved in sodium and water reabsorption and potassium excretion in the kidneys.
Similar to other spirolactones like spironolactone, this compound also exhibits antiandrogenic activity. This is due to its ability to bind to the androgen receptor (AR), thereby competing with androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and inhibiting their biological effects.
Signaling Pathway of Mineralocorticoid Receptor Antagonism
Caption: this compound competitively inhibits aldosterone binding to the MR.
Experimental Protocols
Detailed below are standardized experimental protocols for characterizing the binding affinity and functional antagonism of compounds like this compound at the mineralocorticoid and androgen receptors.
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the mineralocorticoid receptor.
Materials:
-
Receptor Source: Cytosol from rabbit kidney or cells transfected with human MR.
-
Radioligand: [3H]-Aldosterone.
-
Test Compound: this compound.
-
Buffers: Tris-EDTA-Glycerol (TEG) buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Methodology:
-
Receptor Preparation: Prepare cytosol from homogenized rabbit kidneys or transfected cells by centrifugation.
-
Incubation: Incubate the receptor preparation with a fixed concentration of [3H]-Aldosterone and varying concentrations of the test compound (this compound) in TEG buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Androgen Receptor (AR) Competitive Binding Assay
This assay measures the affinity of a test compound for the androgen receptor.
Materials:
-
Receptor Source: Cytosol from rat ventral prostate or cells transfected with human AR.
-
Radioligand: [3H]-Methyltrienolone (R1881).
-
Test Compound: this compound.
-
Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Scintillation Cocktail.
-
Hydroxylapatite (HAP) slurry.
Methodology:
-
Receptor Preparation: Prepare cytosol from homogenized rat ventral prostates or transfected cells.
-
Incubation: Incubate the cytosol with a fixed concentration of [3H]-R1881 and a range of concentrations of this compound.
-
Separation: Add HAP slurry to adsorb the receptor-ligand complexes. Wash the HAP pellet to remove unbound radioligand.
-
Quantification: Resuspend the HAP pellet in scintillation cocktail and measure radioactivity.
-
Data Analysis: Calculate the IC50 and Ki values as described for the MR binding assay.
In Vitro Aldosterone Antagonist Functional Assay
This cell-based assay evaluates the ability of a test compound to inhibit aldosterone-induced gene expression.
Materials:
-
Cell Line: A mammalian cell line (e.g., CHO-K1, HEK293) co-transfected with expression vectors for the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an aldosterone-responsive promoter.
-
Agonist: Aldosterone.
-
Antagonist: this compound.
-
Cell Culture Media and Reagents.
-
Luciferase Assay Reagent.
Methodology:
-
Cell Culture: Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with a fixed, submaximal concentration of aldosterone in the presence of increasing concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's protocol.
-
Data Analysis: Plot the reporter gene activity against the concentration of this compound to determine the IC50 value for the antagonist activity.
Experimental Workflow for Characterizing a Novel MR Antagonist
Caption: A typical workflow for the preclinical evaluation of a novel MR antagonist.
References
Dicirenone: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicirenone (developmental code name SC-26304) is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] Developed in 1974, it was initially investigated as a diuretic and antihypertensive agent, although it was never brought to market.[1] Like other spirolactones such as spironolactone, this compound functions as a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone (B195564). This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its analysis.
Physical and Chemical Properties
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | Propan-2-yl (7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate[1][2] |
| CAS Number | 41020-79-5[1] |
| Synonyms | SC-26304, 7α-Carboxyisopropylspirolactone, Dicirenona, Dicirenonum |
| Molecular Formula | C₂₆H₃₆O₅ |
| InChI Key | WUVPAYPBMZMHJO-IMNLCBETSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 428.57 g/mol | |
| Melting Point | Not available | Experimental data not found in public literature. |
| Boiling Point | 579.346 °C at 760 mmHg | Predicted value. |
| Solubility | Not available | Experimental data for solubility in water and common organic solvents not found. As a steroidal lactone, it is expected to have low aqueous solubility and be soluble in organic solvents like chloroform (B151607) and benzene, similar to spironolactone. |
| pKa | Not available | |
| logP (XLogP3) | 2.8 | Indicates moderate lipophilicity. |
| Density | 1.187 g/cm³ | Predicted value. |
Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the mineralocorticoid receptor (MR). The MR is a nuclear receptor that plays a crucial role in regulating electrolyte and water balance, primarily through its activation by the steroid hormone aldosterone.
Mineralocorticoid Receptor Signaling Pathway
The canonical signaling pathway of the mineralocorticoid receptor is a well-established genomic mechanism. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, leading to the dissociation of the HSPs. The activated receptor-ligand complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to the transcription of aldosterone-responsive genes. These genes encode proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, which are critical for sodium and water reabsorption in the kidneys.
As an antagonist, this compound binds to the mineralocorticoid receptor but does not induce the conformational changes necessary for the dissociation of heat shock proteins and subsequent transcriptional activation. By occupying the receptor's binding site, this compound prevents aldosterone from binding and initiating the signaling cascade, thereby blocking its physiological effects.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Dicirenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicirenone is a synthetic steroidal antimineralocorticoid belonging to the spirolactone group.[1] It functions as a competitive antagonist of the mineralocorticoid receptor (MR), also known as the aldosterone (B195564) receptor.[2] The mineralocorticoid receptor plays a critical role in the regulation of electrolyte and water balance, and its dysregulation is implicated in various cardiovascular and renal diseases. Consequently, MR antagonists like this compound are valuable tools for research and potential therapeutic agents.
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the mineralocorticoid receptor. The provided methodologies for a competitive radioligand binding assay and a cell-based functional antagonist assay are fundamental for determining the potency and efficacy of this compound.
Mineralocorticoid Receptor Signaling Pathway
The canonical mineralocorticoid receptor signaling pathway is initiated by the binding of an agonist, such as aldosterone. In its unbound state, the MR resides in the cytoplasm in a complex with chaperone proteins, including heat shock proteins (HSPs). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of these chaperone proteins. The activated MR-ligand complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding event recruits co-regulators and the transcriptional machinery, ultimately modulating the expression of genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. This compound, as an antagonist, competitively binds to the MR, preventing the binding of aldosterone and the subsequent downstream signaling events.
Figure 1: Mineralocorticoid Receptor Signaling Pathway.
Quantitative Data
| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| Spironolactone | Functional Antagonist | Aldosterone | CHO-K1 (MR-LBD) | 24 | [3][4] |
| Eplerenone | Functional Antagonist | Aldosterone | CHO-K1 (MR-LBD) | 990 | [5] |
| Finerenone | Functional Antagonist | Aldosterone | CHO-K1 (MR-LBD) | 18 | |
| Esaxerenone | Functional Antagonist | Aldosterone | Not Specified | 3.7 |
Experimental Protocols
Competitive Radioligand Binding Assay for Mineralocorticoid Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human mineralocorticoid receptor through competition with a radiolabeled ligand, such as [³H]-Aldosterone.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line overexpressing the human mineralocorticoid receptor (e.g., HEK293-hMR or CHO-hMR).
-
Radioligand: [³H]-Aldosterone.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compound: Spironolactone, for comparison.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled MR ligand (e.g., 10 µM Aldosterone).
-
96-well Plates: For incubation.
-
Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Homogenize the membranes in ice-cold Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Dilute the membranes in Binding Buffer to the desired final concentration (typically 50-100 µg protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Binding Buffer.
-
Non-specific Binding: Add 50 µL of non-specific binding control (e.g., 10 µM Aldosterone).
-
Competition Binding: Add 50 µL of varying concentrations of this compound or the reference compound (e.g., Spironolactone) in Binding Buffer.
-
Add 50 µL of [³H]-Aldosterone (at a concentration close to its Kd, e.g., 1-2 nM) to all wells.
-
Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester or vacuum manifold.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and seal.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Functional Antagonist Assay (Reporter Gene Assay)
This assay measures the ability of this compound to inhibit the aldosterone-induced transcriptional activation of the mineralocorticoid receptor in a cellular context.
Materials:
-
Reporter Cell Line: A mammalian cell line (e.g., HEK293 or CHO-K1) stably co-transfected with an expression vector for the full-length human mineralocorticoid receptor and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Agonist: Aldosterone.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compound: Spironolactone.
-
Assay Medium: Cell culture medium with reduced serum or serum-free, depending on the assay optimization.
-
96-well Cell Culture Plates: White, opaque plates suitable for luminescence measurements.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the reporter cells according to standard protocols.
-
Harvest the cells and seed them into a 96-well white, opaque cell culture plate at a predetermined density (e.g., 10,000-20,000 cells per well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and the reference compound in Assay Medium.
-
Prepare a solution of Aldosterone in Assay Medium at a concentration that elicits a submaximal response (e.g., EC80 concentration, which needs to be predetermined).
-
Remove the culture medium from the cells.
-
Add the prepared solutions to the wells. Each well will receive a constant concentration of Aldosterone and a varying concentration of the antagonist (this compound or Spironolactone). Include control wells with Aldosterone only (maximum response) and vehicle only (baseline). The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Luminescence Detection:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the medium from the wells.
-
Add the Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence signal in each well as a percentage of the signal from the wells treated with Aldosterone alone (100%) after subtracting the baseline signal from the vehicle-only wells (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the aldosterone-induced response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Figure 2: Functional Antagonist Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Mineralocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various cell-based assays essential for the characterization and screening of mineralocorticoid receptor (MR) antagonists. The protocols included are designed to guide researchers in establishing robust and reproducible assays for evaluating the potency and mechanism of action of novel compounds targeting the MR.
Introduction to Mineralocorticoid Receptor Antagonism
The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte balance and blood pressure through its interaction with the steroid hormone aldosterone (B195564).[1] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases. Consequently, MR antagonists are a vital class of therapeutic agents. Cell-based assays are indispensable tools for the discovery and development of new MR antagonists, allowing for the quantification of their inhibitory activity in a biologically relevant context.
Mineralocorticoid Receptor Signaling Pathway
Upon binding to its agonist, such as aldosterone, the MR undergoes a conformational change, dissociates from chaperone proteins in the cytoplasm, and translocates to the nucleus.[2] In the nucleus, the MR homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of co-regulators and the transcriptional machinery, leading to the expression of genes such as the epithelial sodium channel (ENaC) and serum and glucocorticoid-regulated kinase 1 (SGK1), which are key mediators of the physiological effects of MR activation.[3][4] MR antagonists competitively bind to the MR, preventing agonist-induced conformational changes and subsequent downstream signaling events.
Key Cell-Based Assays for MR Antagonists
Several cell-based assay formats are available to assess the activity of MR antagonists, each providing unique insights into the compound's mechanism of action. The most common assays include reporter gene assays, radioligand binding assays, and functional assays that measure downstream cellular events.
Reporter Gene Assays
Reporter gene assays are a widely used method for screening and characterizing MR antagonists due to their high sensitivity and throughput. These assays utilize a host cell line engineered to express the human MR and a reporter gene (e.g., luciferase or beta-galactosidase) under the control of an MR-responsive promoter.
Principle: In the presence of an MR agonist like aldosterone, the activated MR binds to the HREs in the reporter construct, driving the expression of the reporter gene. An MR antagonist will compete with the agonist for MR binding, thereby inhibiting the expression of the reporter gene in a dose-dependent manner. The activity of the reporter enzyme is measured, typically via luminescence or colorimetric methods, providing a quantitative measure of MR antagonism.
Protocol: Luciferase-Based MR Antagonist Reporter Gene Assay
This protocol is a general guideline and may require optimization for specific cell lines and reagents.
Materials:
-
Cell Line: A mammalian cell line stably expressing the human mineralocorticoid receptor and a luciferase reporter construct with an MR-responsive promoter (e.g., CHO-K1, HEK293T).
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics. For the assay, charcoal-stripped FBS is recommended to reduce background from endogenous steroids.
-
Agonist: Aldosterone (e.g., 1 µM stock in DMSO).
-
Test Compounds: MR antagonists to be tested, prepared as stock solutions in DMSO.
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase substrate and buffer.
-
Luminometer: Plate-reading luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium containing charcoal-stripped FBS.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test antagonists in assay medium.
-
Prepare the agonist solution at a concentration that elicits approximately 80% of the maximal response (EC80), which needs to be predetermined. For aldosterone, this is typically in the low nanomolar range.
-
Aspirate the seeding medium from the cells.
-
Add 50 µL of the diluted antagonist solutions to the respective wells.
-
Immediately add 50 µL of the agonist solution to all wells except the vehicle control wells.
-
For controls, include wells with cells and medium only (background), cells with agonist only (maximum signal), and cells with vehicle (DMSO) only.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Aspirate the medium from the wells.
-
Add 50 µL of 1X PBS to each well and then aspirate to wash the cells.
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.
-
Add 50-100 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by expressing the luminescence in each well as a percentage of the maximum signal (agonist only).
-
Plot the normalized response versus the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Radioligand Binding Assays
Radioligand binding assays directly measure the ability of a test compound to compete with a radiolabeled ligand for binding to the MR. These assays are typically performed using whole cells or membrane preparations from cells overexpressing the MR.
Principle: A radiolabeled MR agonist (e.g., [³H]-aldosterone) is incubated with the cells or membranes. The amount of radioligand that binds specifically to the MR is determined. In a competition assay, increasing concentrations of an unlabeled antagonist are added to displace the binding of the radioligand. The reduction in radioactivity bound to the receptor is a measure of the antagonist's affinity for the MR.
Protocol: Whole-Cell [³H]-Aldosterone Competition Binding Assay
Materials:
-
Cell Line: A cell line overexpressing the human MR (e.g., COS-1, HEK293).
-
Radioligand: [³H]-Aldosterone.
-
Unlabeled Ligand: Cold (non-radioactive) aldosterone for determining non-specific binding.
-
Test Compounds: Unlabeled MR antagonists.
-
Assay Buffer: e.g., Tris-HCl buffer with additives.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Fluid and Counter.
Procedure:
-
Cell Preparation:
-
Culture cells to near confluency.
-
Harvest the cells and resuspend them in assay buffer at a determined concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test antagonist.
-
Total Binding: Add cell suspension and [³H]-aldosterone (at a concentration near its Kd).
-
Non-specific Binding: Add cell suspension, [³H]-aldosterone, and a high concentration of unlabeled aldosterone (e.g., 1000-fold excess).
-
Competition: Add cell suspension, [³H]-aldosterone, and varying concentrations of the test antagonist.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding versus the logarithm of the antagonist concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the effect of MR antagonists on downstream physiological events mediated by MR activation. These assays provide valuable information on the functional consequences of MR inhibition in a cellular context.
a) ENaC Activity Assay:
Principle: The epithelial sodium channel (ENaC) is a key target gene of MR.[3] Its activity, which mediates sodium transport across epithelial cells, can be measured using electrophysiological techniques or ion-flux assays. MR antagonists are expected to inhibit the aldosterone-induced increase in ENaC activity.
Protocol Outline:
-
Culture a suitable epithelial cell line (e.g., mpkCCD cells) on permeable supports to form a polarized monolayer.
-
Treat the cells with aldosterone in the presence or absence of the test MR antagonist.
-
Measure the amiloride-sensitive short-circuit current using a Ussing chamber, which reflects ENaC-mediated sodium transport.
-
Alternatively, use sodium-sensitive fluorescent dyes to measure changes in intracellular sodium concentration.
-
A dose-dependent inhibition of the aldosterone-induced increase in ENaC activity indicates MR antagonism.
b) SGK1 Expression Assay:
Principle: Serum and glucocorticoid-regulated kinase 1 (SGK1) is another important MR target gene. The expression of SGK1 can be quantified at the mRNA or protein level. MR antagonists should block the aldosterone-induced upregulation of SGK1.
Protocol Outline:
-
Treat a responsive cell line (e.g., renal cortical collecting duct cells) with aldosterone and varying concentrations of the test antagonist.
-
After an appropriate incubation period, lyse the cells.
-
Quantify SGK1 mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Alternatively, measure SGK1 protein levels using Western blotting or an ELISA.
-
A dose-dependent reduction in aldosterone-stimulated SGK1 expression is indicative of MR antagonist activity.
c) MR Nuclear Translocation Assay:
Principle: Ligand binding induces the translocation of the MR from the cytoplasm to the nucleus. This process can be visualized and quantified using immunofluorescence microscopy. MR antagonists that prevent the agonist-induced conformational change are expected to inhibit this translocation.
Protocol Outline:
-
Culture cells expressing MR on glass coverslips.
-
Treat the cells with an MR agonist (e.g., aldosterone) with or without the test antagonist.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific to the MR, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Capture images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of MR translocation. A decrease in agonist-induced nuclear translocation in the presence of the antagonist confirms its inhibitory effect.
Data Presentation: Quantitative Comparison of MR Antagonists
The following table summarizes the in vitro potency of several common MR antagonists determined by a functional cell-based transactivation assay.
| Antagonist | Agonist | IC50 (nM) | Reference |
| Spironolactone (B1682167) | Aldosterone | 24 | |
| Cortisol | 19 | ||
| Corticosterone | 41 | ||
| Deoxycorticosterone | 114 | ||
| Eplerenone | Aldosterone | 990 | |
| Cortisol | 360 | ||
| Corticosterone | 940 | ||
| Deoxycorticosterone | 1970 | ||
| Finerenone (B607456) | Aldosterone | 18 | |
| Cortisol | 5 | ||
| Corticosterone | 24 | ||
| Deoxycorticosterone | 46 | ||
| Esaxerenone (B1671244) | Aldosterone | 3.7 |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and agonist used. This table serves as a comparative guide. Non-steroidal MRAs like finerenone and esaxerenone generally exhibit higher potency and selectivity compared to the older steroidal antagonists, spironolactone and eplerenone.
Conclusion
The cell-based assays described in these application notes provide a comprehensive toolkit for the identification and characterization of mineralocorticoid receptor antagonists. The choice of assay will depend on the specific research question, with reporter gene assays being ideal for high-throughput screening, radioligand binding assays for determining binding affinity, and functional assays for elucidating the physiological consequences of MR antagonism. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of novel therapeutics for cardiovascular and renal diseases.
References
- 1. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the epithelial Na+ channel (ENaC) in high AVP but low aldosterone states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dicirenone Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicirenone (developmental code name SC-26304) is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] Developed as a potential diuretic and antihypertensive agent, it acts as a mineralocorticoid receptor (MR) antagonist.[1] Although never marketed, its profile as an MR antagonist makes it a valuable research tool for studying the mineralocorticoid signaling pathway and for comparative analyses in the development of new MR antagonists. These application notes provide a summary of available data and detailed protocols for analyzing the dose-response relationship of this compound.
Mechanism of Action
This compound exerts its effects primarily through two potential mechanisms:
-
Competitive Antagonism of the Mineralocorticoid Receptor: Like other spirolactones, this compound competes with aldosterone (B195564) for binding to the MR. This prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes.
-
Inhibition of Aldosterone Biosynthesis: In vitro studies have suggested that this compound, along with other mineralocorticoid antagonists, can directly inhibit the biosynthesis of aldosterone in adrenal tissues.[2] This dual action provides a comprehensive blockade of the mineralocorticoid system.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activity. It is important to note that specific IC50 and EC50 values for this compound are not widely reported in publicly available literature. The data presented here is derived from a key study by Netchitailo et al. (1985) which investigated the inhibitory potency of several mineralocorticoid antagonists on aldosterone biosynthesis.[2]
Table 1: Inhibitory Potency of this compound on Aldosterone Biosynthesis
| Compound | Concentration (M) | % Inhibition of Aldosterone Production |
| This compound (SC-26304) | 10-5 | 50% |
| This compound (SC-26304) | 10-4 | >90% |
Data extracted from graphical representations in Netchitailo et al., 1985. The study utilized an in vitro frog adrenal gland perifusion system.[2]
Table 2: Comparative Inhibitory Potency of Mineralocorticoid Antagonists
| Compound | Relative Potency (vs. Spironolactone) |
| Spironolactone | 1 |
| This compound (SC-26304) | Approximately 2-3x more potent |
Relative potency is estimated based on the concentrations required to achieve a similar level of inhibition of aldosterone biosynthesis as reported in Netchitailo et al., 1985.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aldosterone Biosynthesis in Frog Adrenal Glands
This protocol is adapted from the methodology described by Netchitailo et al. (1985) and is suitable for assessing the direct effect of this compound on steroidogenesis.
1. Materials and Reagents:
-
Adult male frogs (Rana species)
-
Perifusion system with chambers
-
Krebs-Ringer bicarbonate buffer supplemented with glucose (KRBG)
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Aldosterone standard
-
Radioimmunoassay (RIA) or ELISA kit for aldosterone
-
Scintillation counter or plate reader
2. Adrenal Gland Preparation:
-
Humanely euthanize frogs and dissect the adrenal glands.
-
Clean the glands of surrounding tissue and slice them into small fragments.
-
Transfer a consistent weight of adrenal tissue into each perifusion chamber.
3. Perifusion Procedure:
-
Equilibrate the adrenal tissue in the chambers with KRBG buffer for a stabilization period (e.g., 90 minutes) at a constant flow rate.
-
Collect fractions of the perifusate at regular intervals (e.g., every 10 minutes) to establish a baseline of aldosterone secretion.
-
Introduce this compound at various concentrations (e.g., 10-7 M to 10-4 M) into the perifusion buffer.
-
Continue to collect fractions throughout the exposure to this compound and for a washout period with KRBG buffer alone.
-
Optionally, include a positive control for inhibition (e.g., a known inhibitor of steroidogenesis) and a vehicle control.
4. Aldosterone Measurement:
-
Quantify the aldosterone concentration in each collected fraction using a validated RIA or ELISA method.
5. Data Analysis:
-
Calculate the aldosterone secretion rate for each fraction.
-
Express the results as a percentage of the basal secretion rate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of aldosterone biosynthesis.
Protocol 2: Mineralocorticoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for the mineralocorticoid receptor.
1. Materials and Reagents:
-
Source of mineralocorticoid receptors (e.g., rat kidney cytosol, or cells transfected with the human MR)
-
Radiolabeled aldosterone (e.g., [3H]aldosterone)
-
Unlabeled aldosterone
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
2. Membrane/Cytosol Preparation:
-
Prepare a cytosolic fraction from rat kidneys or a membrane preparation from cells expressing the MR.
-
Determine the protein concentration of the preparation.
3. Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [3H]aldosterone.
-
Increasing concentrations of unlabeled this compound.
-
A constant amount of receptor preparation.
-
-
Include control tubes for:
-
Total binding (only [3H]aldosterone and receptor).
-
Non-specific binding ( [3H]aldosterone, receptor, and a high concentration of unlabeled aldosterone).
-
-
Incubate the tubes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
4. Radioactivity Measurement:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
Visualizations
Caption: this compound's dual mechanism of action.
References
Application Notes and Protocols for the Use of Dicirenone in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicirenone is a steroidal spirolactone derivative that acts as a selective antagonist of the mineralocorticoid receptor (MR). By blocking this receptor, this compound inhibits the binding of aldosterone (B195564), a key hormone in the regulation of blood pressure and electrolyte balance. Elevated aldosterone levels are implicated in the pathophysiology of hypertension, promoting sodium and water retention, and contributing to cardiovascular and renal damage. Therefore, as a mineralocorticoid receptor antagonist, this compound holds therapeutic potential for the management of hypertension.
These application notes provide a detailed overview of the proposed use of this compound in preclinical animal models of hypertension. The protocols and data presentation are based on established methodologies for evaluating mineralocorticoid receptor antagonists in hypertension research.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effects by intervening in the Renin-Angiotensin-Aldosterone System (RAAS). In this pathway, Angiotensin II stimulates the adrenal cortex to produce aldosterone. Aldosterone then binds to the mineralocorticoid receptor in the distal tubules and collecting ducts of the kidneys, leading to the reabsorption of sodium and water, and the excretion of potassium. This ultimately increases blood volume and, consequently, blood pressure. This compound competitively blocks the mineralocorticoid receptor, preventing aldosterone from exerting its effects, thereby promoting sodium and water excretion and lowering blood pressure.
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Recommended Animal Models for Evaluating this compound
Several well-established animal models are suitable for investigating the antihypertensive effects of this compound. The choice of model often depends on the specific research question and the desired pathophysiological context.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model: This is a classic model of mineralocorticoid-induced hypertension. It is particularly relevant for testing aldosterone antagonists like this compound. Hypertension is induced by the administration of a synthetic mineralocorticoid (DOCA) and a high-salt diet, often in conjunction with unilateral nephrectomy to exacerbate the hypertensive state.
-
Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model of essential hypertension. While not directly a model of hyperaldosteronism, it is a widely used and well-characterized model for testing the efficacy of various antihypertensive agents.
-
Nω-Nitro-L-arginine methyl ester (L-NAME) Hypertensive Model: This model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction and increased peripheral resistance. It allows for the investigation of the interaction between the nitric oxide pathway and the effects of this compound.
-
Renal Artery Ligation (Two-Kidney, One-Clip; 2K1C) Model: This surgical model mimics renovascular hypertension by constricting one renal artery, which leads to activation of the RAAS.
Experimental Protocol: Evaluation of this compound in the DOCA-Salt Hypertensive Rat Model
This protocol provides a step-by-step guide for assessing the antihypertensive efficacy of this compound in the DOCA-salt model.
1. Animals and Acclimatization:
-
Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before any procedures.
2. Induction of DOCA-Salt Hypertension:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Unilateral Nephrectomy: Perform a left unilateral nephrectomy through a flank incision. Suture the muscle and skin layers.
-
DOCA Administration: One week post-surgery, begin subcutaneous injections of DOCA (e.g., 25 mg/kg, twice weekly) dissolved in a suitable vehicle (e.g., sesame oil).
-
High-Salt Diet: Replace drinking water with a 1% NaCl solution.
-
Control Group: A sham-operated control group should undergo a similar surgical procedure without the removal of the kidney and receive vehicle injections and normal drinking water. A DOCA-salt control group should receive vehicle instead of this compound.
3. Experimental Groups and this compound Administration:
-
Divide the animals into the following groups (n=8-10 per group):
-
Sham Control
-
DOCA-Salt Control (Vehicle)
-
DOCA-Salt + this compound (Low Dose, e.g., 10 mg/kg/day)
-
DOCA-Salt + this compound (High Dose, e.g., 30 mg/kg/day)
-
DOCA-Salt + Positive Control (e.g., Spironolactone or Eplerenone)
-
-
Route of Administration: this compound can be administered orally via gavage or mixed in the feed. The vehicle for oral gavage should be inert (e.g., 0.5% methylcellulose).
-
Treatment Duration: Administer this compound daily for a period of 4-6 weeks, starting from the initiation of DOCA-salt treatment.
4. Blood Pressure Measurement:
-
Method: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) weekly using a non-invasive tail-cuff method. For continuous and more accurate measurements, radiotelemetry is the gold standard.
-
Procedure: Acclimatize the rats to the restraining device for several days before the first measurement to minimize stress-induced fluctuations.
5. Sample Collection and Analysis (at the end of the study):
-
Blood Collection: Collect blood samples via cardiac puncture under anesthesia for the analysis of serum electrolytes (sodium, potassium), creatinine, and blood urea (B33335) nitrogen (BUN).
-
Tissue Harvesting: Euthanize the animals and harvest the heart and kidneys. Weigh the organs to determine the heart weight to body weight ratio (cardiac hypertrophy index) and kidney weight.
-
Histopathology: Fix a portion of the heart and kidney tissues in 10% neutral buffered formalin for histological analysis (e.g., H&E and Masson's trichrome staining) to assess for cardiac fibrosis and renal damage.
Caption: Experimental workflow for evaluating this compound in a DOCA-salt hypertensive rat model.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. Data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Illustrative Effect of this compound on Systolic Blood Pressure (mmHg) in DOCA-Salt Hypertensive Rats
| Treatment Group | Baseline | Week 2 | Week 4 | Week 6 |
| Sham Control | 125 ± 5 | 128 ± 4 | 126 ± 5 | 127 ± 6 |
| DOCA-Salt Control | 127 ± 6 | 165 ± 8 | 188 ± 9 | 195 ± 10 |
| This compound (10 mg/kg) | 126 ± 5 | 152 ± 7 | 165 ± 8 | 170 ± 9 |
| This compound (30 mg/kg) | 128 ± 7 | 140 ± 6 | 148 ± 7 | 155 ± 8 |
| Positive Control | 125 ± 6 | 142 ± 5 | 150 ± 6 | 158 ± 7 |
| p<0.05, **p<0.01 vs. DOCA-Salt Control |
Table 2: Illustrative Endpoint Data for this compound in DOCA-Salt Hypertensive Rats (at Week 6)
| Treatment Group | Heart Weight/Body Weight (mg/g) | Serum Potassium (mEq/L) | Serum Creatinine (mg/dL) |
| Sham Control | 2.8 ± 0.2 | 4.5 ± 0.3 | 0.5 ± 0.1 |
| DOCA-Salt Control | 4.5 ± 0.3 | 3.2 ± 0.2 | 1.1 ± 0.2 |
| This compound (10 mg/kg) | 4.0 ± 0.2 | 3.8 ± 0.3 | 0.8 ± 0.1 |
| This compound (30 mg/kg) | 3.5 ± 0.3 | 4.2 ± 0.2 | 0.6 ± 0.1 |
| Positive Control | 3.6 ± 0.2 | 4.1 ± 0.3 | 0.7 ± 0.1 |
| p<0.05, **p<0.01 vs. DOCA-Salt Control |
Disclaimer: The data presented in the tables above is for illustrative purposes only and is intended to demonstrate the expected trends and data presentation format. Actual experimental results may vary.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in animal models of hypertension. While specific experimental data on this compound is not yet widely available in published literature, the methodologies outlined here, based on the established pharmacology of mineralocorticoid receptor antagonists, provide a robust starting point for researchers. Rigorous and well-controlled studies are essential to fully characterize the antihypertensive efficacy and safety profile of this compound.
Application Notes and Protocols for Studying Aldosterone Signaling Pathways with Finerenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist, for investigating aldosterone (B195564) signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate research and drug development.
Introduction to Finerenone
Finerenone (BAY 94-8862) is a third-generation, selective, and orally available non-steroidal mineralocorticoid receptor antagonist.[1] Unlike steroidal MRAs such as spironolactone (B1682167) and eplerenone, Finerenone possesses a unique chemical structure that confers high selectivity and potent antagonism of the MR.[1][2] Its mechanism of action involves binding to the MR as a "bulky" antagonist, which inhibits the recruitment of transcriptional co-factors implicated in the expression of hypertrophic, pro-inflammatory, and pro-fibrotic genes.[1] This distinct mechanism, coupled with a favorable pharmacokinetic profile, makes Finerenone a valuable tool for dissecting the roles of aldosterone and MR activation in various physiological and pathophysiological processes.
Mechanism of Action
Finerenone exerts its effects by directly competing with aldosterone for binding to the mineralocorticoid receptor. Key aspects of its mechanism include:
-
High-Affinity Binding: Finerenone binds to the MR with high affinity, effectively blocking the binding of aldosterone.[1]
-
Inhibition of Cofactor Recruitment: Upon binding, Finerenone induces a conformational change in the MR that prevents the recruitment of transcriptional coactivators necessary for gene expression. This inhibition can occur even in the absence of aldosterone.
-
Impeding Nuclear Translocation: Finerenone has been shown to delay the aldosterone-dependent nuclear import of the MR, a critical step in the signaling cascade.
-
Anti-inflammatory and Anti-fibrotic Effects: By blocking MR-mediated gene transcription, Finerenone effectively reduces the expression of pro-inflammatory and pro-fibrotic genes in target tissues like the heart and kidneys.
Quantitative Data
The following tables summarize key quantitative data for Finerenone, facilitating comparison with other MRAs.
Table 1: In Vitro Potency and Selectivity of Finerenone
| Parameter | Finerenone | Spironolactone | Eplerenone | Reference |
| MR IC₅₀ (nM) | 18 | 24 | 990 | |
| GR IC₅₀ (nM) | >10,000 | 2400 | 22,000 | |
| AR IC₅₀ (nM) | >10,000 | 77 | 21,200 | |
| PR IC₅₀ (nM) | >10,000 | 740 | 31,200 |
IC₅₀: Half-maximal inhibitory concentration; MR: Mineralocorticoid Receptor; GR: Glucocorticoid Receptor; AR: Androgen Receptor; PR: Progesterone Receptor.
Table 2: Pharmacokinetic Properties of Finerenone
| Parameter | Value | Reference |
| Bioavailability | 43.5% | |
| Time to Cₘₐₓ (hours) | 0.5 - 1.25 | |
| Plasma Protein Binding | ~92% | |
| Elimination Half-life (hours) | 2 - 3 | |
| Metabolism | Primarily CYP3A4 (~90%), minor CYP2C8 (~10%) | |
| Excretion | ~80% in urine, ~20% in feces |
Cₘₐₓ: Maximum plasma concentration.
Experimental Protocols
Here we provide detailed protocols for key experiments to study aldosterone signaling using Finerenone.
Protocol 1: Mineralocorticoid Receptor (MR) Binding Assay
This protocol is designed to determine the binding affinity of Finerenone for the MR using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Recombinant human MR protein
-
[³H]-Aldosterone (radioligand)
-
Finerenone
-
Spironolactone (positive control)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Filter plates and vacuum manifold
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute recombinant human MR protein in binding buffer to the desired concentration.
-
Prepare a stock solution of [³H]-Aldosterone and dilute it in binding buffer to a working concentration (typically around the Kd of aldosterone for MR).
-
Prepare serial dilutions of Finerenone and Spironolactone in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Diluted MR protein
-
Increasing concentrations of Finerenone or Spironolactone (or vehicle for total binding).
-
For non-specific binding control wells, add a high concentration of unlabeled aldosterone.
-
-
-
Incubation:
-
Add the diluted [³H]-Aldosterone to all wells.
-
Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (Finerenone or Spironolactone).
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell-Based Reporter Gene Assay
This protocol measures the ability of Finerenone to inhibit aldosterone-induced MR transcriptional activity.
Materials:
-
HEK293T cells (or another suitable cell line)
-
Expression vector for human MR
-
Reporter vector containing a luciferase gene under the control of an MR-responsive promoter (e.g., MMTV promoter).
-
Transfection reagent
-
Aldosterone
-
Finerenone
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect the cells with the MR expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the transfected cells with:
-
Vehicle (control)
-
Aldosterone at a concentration that maximally activates the MR (e.g., 10⁻⁹ M).
-
Aldosterone in the presence of increasing concentrations of Finerenone (e.g., 10⁻⁹ to 10⁻⁶ M).
-
-
-
Incubation:
-
Incubate the cells for 16-24 hours at 37°C.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the provided lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration.
-
Plot the percentage of aldosterone-induced luciferase activity against the log concentration of Finerenone.
-
Calculate the IC₅₀ value.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if Finerenone alters the recruitment of MR and its coactivators to the promoter regions of target genes.
Materials:
-
Cells endogenously expressing MR (e.g., murine renal cell line KC3AC1) or transfected cells.
-
Aldosterone
-
Finerenone
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and sonication buffers
-
Antibodies against MR and a coactivator (e.g., SRC-1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the promoter of an MR target gene (e.g., SCNN1A).
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with vehicle, aldosterone, or aldosterone plus Finerenone for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde to the culture medium and incubating.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against MR or a coactivator overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the promoter region of a known MR target gene.
-
Analyze the data to determine the relative enrichment of the target DNA sequence in each treatment group.
-
Protocol 4: RNA-Sequencing (RNA-Seq) for Transcriptome Analysis
This protocol allows for a global analysis of gene expression changes induced by aldosterone and modulated by Finerenone.
Materials:
-
Human renal cell line stably expressing the MR.
-
Aldosterone
-
Finerenone
-
RNA extraction kit
-
Reagents for library preparation (e.g., poly(A) mRNA isolation, cDNA synthesis, adapter ligation)
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with vehicle, aldosterone, or aldosterone plus Finerenone for various time points.
-
Extract total RNA using a suitable kit.
-
-
Library Preparation:
-
Isolate poly(A) mRNA from the total RNA.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the different treatment groups.
-
Perform pathway and gene ontology analysis to understand the biological processes affected.
-
Protocol 5: In Vivo Model of Salt-Sensitive Hypertension
This protocol describes the use of a rodent model to evaluate the in vivo efficacy of Finerenone in preventing hypertension and end-organ damage.
Materials:
-
Dahl salt-sensitive rats.
-
High-salt diet (e.g., 8% NaCl)
-
Finerenone
-
Vehicle for drug administration
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Metabolic cages for urine collection
-
Reagents for measuring proteinuria and plasma electrolytes
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize Dahl salt-sensitive rats to the housing conditions.
-
Divide the rats into treatment groups (e.g., control diet, high-salt diet + vehicle, high-salt diet + Finerenone).
-
-
Treatment Administration:
-
Administer Finerenone or vehicle to the respective groups daily (e.g., by oral gavage).
-
Provide the specified diets to each group.
-
-
Monitoring:
-
Measure systolic blood pressure regularly (e.g., weekly) using a tail-cuff system.
-
Collect 24-hour urine samples at specified intervals using metabolic cages to measure proteinuria.
-
Collect blood samples at the end of the study to measure plasma electrolytes and creatinine.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and harvest organs (e.g., heart, kidneys).
-
Perform histological analysis to assess end-organ damage (e.g., glomerulosclerosis, cardiac fibrosis).
-
-
Data Analysis:
-
Compare blood pressure, proteinuria, and histological scores between the treatment groups to evaluate the protective effects of Finerenone.
-
Visualizations
Signaling Pathway Diagram
Caption: Aldosterone signaling pathway and the inhibitory action of Finerenone.
Experimental Workflow Diagram
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
References
Application Note: High-Throughput Analysis of Dicirenone in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Dicirenone in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring, offering high throughput and reliable quantification.
Introduction
This compound is a novel, non-steroidal mineralocorticoid receptor antagonist under investigation for various cardiovascular and renal diseases. Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) assessments during drug development. This application note presents a detailed protocol for the analysis of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.[1][2][3] The described workflow is optimized for efficiency and reproducibility, making it ideal for laboratories conducting preclinical and clinical research.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC Method
Chromatographic separation is crucial for resolving the analyte from endogenous plasma components.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
MS/MS Method
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and this compound is quantified using Multiple Reaction Monitoring (MRM).
Table 3: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | 100 | To be optimized |
| Internal Standard | To be determined empirically | To be determined empirically | 100 | To be optimized |
Note: The specific m/z values for precursor and product ions, as well as the optimal collision energy, must be determined by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer.
Method Validation (Conceptual)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage.
Data Presentation
Quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 5: Illustrative Linearity Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.015 | 102.5 |
| 5 | 0.078 | 98.7 |
| 20 | 0.315 | 101.2 |
| 100 | 1.580 | 99.5 |
| 500 | 7.950 | 100.8 |
| 1000 | 15.98 | 99.3 |
Table 6: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 4.5 | 103.1 | 5.2 | 102.5 |
| Low | 3 | 3.8 | 99.8 | 4.5 | 100.2 |
| Medium | 150 | 2.5 | 101.5 | 3.1 | 101.0 |
| High | 800 | 2.1 | 98.9 | 2.8 | 99.5 |
Conclusion
The described HPLC-MS/MS method provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for supporting pharmacokinetic studies in a drug development setting. Proper method validation is crucial before its application to the analysis of study samples.
References
Application Notes and Protocols for the Experimental Study of Dicirenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicirenone (developmental code SC-26304) is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone class of drugs. Its primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), which plays a crucial role in the regulation of blood pressure and electrolyte balance. Dysregulation of the MR signaling pathway is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and fibrosis. These application notes provide detailed experimental designs and protocols for the comprehensive in vitro and in vivo evaluation of this compound.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Aldosterone (B195564), the primary endogenous ligand for the MR, binds to the receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the aldosterone-MR complex binds to mineralocorticoid response elements (MREs) on target genes, modulating their transcription. This genomic pathway ultimately results in the increased expression of proteins that regulate sodium and water reabsorption, leading to increased blood pressure.
This compound, as a competitive antagonist, binds to the MR, preventing the binding of aldosterone and subsequent downstream signaling events. This blockade of the MR signaling pathway forms the basis of its therapeutic potential in cardiovascular and renal diseases.
Data Presentation: Comparative Analysis of Spirolactones
Table 1: In Vitro Mineralocorticoid Receptor (MR) and Androgen Receptor (AR) Binding Affinities of Select MR Antagonists
| Compound | MR IC50 (nM) | AR Ki (nM) | Progesterone Receptor Ki (nM) | Glucocorticoid Receptor Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Spironolactone (B1682167) | 24 | ~20-100 | Data not available | Data not available |
| Eplerenone | 990 | >1000 | >1000 | >1000 |
| Finerenone | 18 | >10000 | >10000 | >10000 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher binding affinity.
Table 2: In Vivo Efficacy of Select MR Antagonists in Preclinical Models
| Compound | Animal Model | Dose | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Canrenoate | High-fat diet fed rats with induced hepatocarcinogenesis | Not specified | Reduced obesity and renal changes. |
| Eplerenone | Unilateral Ureteral Obstruction (UUO) in rats | Not specified | Attenuated cardiac fibrosis. |
| Finerenone | Type 2 diabetic rats | 1 mg/kg/day | Attenuated cardiac steatosis, myocardial fibrosis, and apoptosis. |
Experimental Protocols
In Vitro Assays
1. Mineralocorticoid Receptor Competitive Binding Assay
This assay determines the binding affinity (IC50 or Ki) of this compound for the mineralocorticoid receptor.
Protocol:
-
Receptor Source Preparation:
-
Prepare cytosol fractions from tissues known to express high levels of MR (e.g., rat kidney) or use commercially available purified recombinant human MR protein.
-
-
Binding Reaction:
-
In a microplate format, incubate the receptor preparation with a fixed, low concentration of a radiolabeled MR agonist (e.g., [³H]-aldosterone) in a suitable binding buffer.
-
Add increasing concentrations of unlabeled this compound to compete for binding. Include a vehicle control (no competitor) and a positive control (a known MR antagonist like spironolactone).
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand using a method such as vacuum filtration through glass fiber filters or dextran-coated charcoal adsorption.
-
-
Quantification:
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound relative to the control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Androgen Receptor (AR) Competitive Binding Assay
This assay is crucial to determine the selectivity of this compound and its potential for antiandrogenic side effects.
Protocol:
The protocol is analogous to the MR binding assay, with the following modifications:
-
Receptor Source: Use a source of androgen receptors, such as cytosol from rat ventral prostate or purified recombinant human AR.
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT).
-
Positive Control: Use a known androgen receptor antagonist, such as bicalutamide (B1683754) or spironolactone.
3. MR-Mediated Transcriptional Reporter Gene Assay
This cell-based functional assay measures the ability of this compound to antagonize aldosterone-induced gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CV-1) that has low endogenous MR expression.
-
Co-transfect the cells with two plasmids:
-
An expression vector encoding the full-length human mineralocorticoid receptor.
-
A reporter plasmid containing a luciferase or other reporter gene under the control of a promoter with multiple mineralocorticoid response elements (MREs).
-
-
-
Compound Treatment:
-
After transfection, treat the cells with a fixed, sub-maximal concentration of aldosterone (agonist) in the presence of increasing concentrations of this compound.
-
Include control wells with vehicle, aldosterone alone, and this compound alone.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and reporter protein expression.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of aldosterone-induced reporter activity at each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Models
1. Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Efficacy
This model is used to evaluate the blood pressure-lowering effects of this compound.
Protocol:
-
Animal Model:
-
Use adult male or female Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.
-
-
Acclimatization and Baseline Measurements:
-
Acclimatize the animals to the housing conditions and handling procedures.
-
Measure baseline systolic blood pressure (SBP) and heart rate using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.
-
-
Drug Administration:
-
Administer this compound orally (e.g., by gavage) or via osmotic minipumps for continuous delivery at various dose levels.
-
Include a vehicle-treated control group and a positive control group (e.g., treated with spironolactone or eplerenone).
-
-
Blood Pressure Monitoring:
-
Monitor SBP and heart rate at regular intervals throughout the study period (e.g., daily or weekly).
-
-
Data Analysis:
-
Compare the changes in SBP from baseline between the this compound-treated groups and the control groups.
-
Analyze the dose-response relationship for the antihypertensive effect of this compound.
-
2. Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis
This model induces rapid and progressive renal fibrosis, allowing for the evaluation of the anti-fibrotic effects of this compound.
Protocol:
-
Surgical Procedure:
-
Anesthetize adult male mice or rats.
-
Perform a laparotomy to expose the left kidney and ureter.
-
Ligate the left ureter at two points to induce complete obstruction. The contralateral (right) kidney serves as an internal control.
-
-
Drug Administration:
-
Begin administration of this compound (e.g., via oral gavage or in the diet) immediately after surgery and continue for the duration of the study (typically 7-14 days).
-
Include a vehicle-treated UUO group and a sham-operated control group.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and harvest both the obstructed and contralateral kidneys.
-
Assess the degree of renal fibrosis by:
-
Histology: Stain kidney sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Immunohistochemistry/Western Blotting: Quantify the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA), fibronectin, and collagen I.
-
Quantitative PCR: Measure the mRNA levels of pro-fibrotic genes (e.g., Tgfb1, Col1a1, Acta2).
-
-
-
Data Analysis:
-
Compare the extent of fibrosis in the obstructed kidneys of this compound-treated animals to that of vehicle-treated animals.
-
3. Aldosterone/Salt-Induced Cardiac Fibrosis Model
This model is used to investigate the protective effects of this compound against cardiac fibrosis.
Protocol:
-
Animal Model and Treatment:
-
Use uninephrectomized rats to enhance the pro-fibrotic effects of aldosterone and salt.
-
Administer a continuous infusion of aldosterone via osmotic minipumps and provide a high-salt (e.g., 1% NaCl) drinking solution.
-
Concurrently treat groups of animals with different doses of this compound or vehicle.
-
-
Study Duration:
-
Continue the treatment for a period of 4-8 weeks.
-
-
Cardiac Function and Histological Analysis:
-
At the end of the study, assess cardiac function using echocardiography.
-
Harvest the hearts and perform histological analysis (Masson's trichrome or Picrosirius red staining) to quantify interstitial and perivascular fibrosis.
-
Analyze the expression of cardiac fibrosis markers (e.g., collagen I, collagen III, fibronectin) by immunohistochemistry, Western blotting, or qPCR.
-
-
Data Analysis:
-
Compare the degree of cardiac fibrosis and the changes in cardiac function between the this compound-treated and vehicle-treated groups.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound. By systematically characterizing its in vitro pharmacology and in vivo efficacy in relevant disease models, researchers can gain valuable insights into its therapeutic potential as a mineralocorticoid receptor antagonist for the treatment of cardiovascular and renal diseases. The inclusion of comparative data for other MR antagonists will aid in the interpretation of experimental results and the positioning of this compound within the landscape of available therapies.
Application Notes and Protocols for Dicirenone Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicirenone is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] It functions as an antagonist to the mineralocorticoid receptor (MR), playing a crucial role in biomedical research, particularly in studies related to hypertension and aldosterone (B195564) antagonism.[2] The preparation of an accurate and stable stock solution is the primary and most critical step for any in vitro or in vivo studies involving this compound. This document provides a detailed protocol for the preparation of a this compound stock solution, information on its physicochemical properties, and an overview of its mechanism of action.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₆O₅ | [3] |
| Molecular Weight | 428.57 g/mol | [1] |
| CAS Number | 41020-79-5 | [2] |
| Appearance | Solid (visual inspection) | N/A |
| Solubility | Not readily available in public databases. Experimental determination is recommended. | N/A |
| Storage (Powder) | Recommended at -20°C for long-term stability. | General laboratory practice |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Recommended)
Objective: To determine the approximate solubility of this compound in a chosen solvent (e.g., DMSO, Ethanol) to inform the preparation of a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Analytical balance
Methodology:
-
Prepare a Saturated Solution:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) and place it into a microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO or ethanol) to the tube.
-
Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution. If all the solid has dissolved, add another small, known amount of this compound and repeat the vortexing step.
-
Continue this process until a small amount of solid material no longer dissolves, indicating that the solution is saturated.
-
-
Equilibration and Clarification:
-
Incubate the saturated solution at room temperature for 1-2 hours to ensure equilibrium is reached.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.
-
-
Determination of Concentration (Optional but recommended for accuracy):
-
Carefully collect a known volume of the clear supernatant.
-
Perform a serial dilution and measure the absorbance using a spectrophotometer at a predetermined wavelength (if the absorbance spectrum is known) or use a more advanced analytical technique like HPLC to determine the precise concentration.
-
-
Calculate Approximate Solubility:
-
Based on the total amount of this compound that dissolved in the known volume of solvent, calculate the approximate solubility in mg/mL or molarity.
-
Protocol 2: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound at a desired molarity. This protocol assumes a solvent has been chosen in which this compound is sufficiently soluble.
Materials:
-
This compound powder
-
Chosen solvent (e.g., DMSO or Ethanol)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Pipettes and sterile, filter tips
-
Analytical balance
Methodology:
-
Pre-dissolution Steps:
-
Bring the this compound powder and the chosen solvent to room temperature before use.
-
Calculate the mass of this compound required to achieve the desired concentration and volume. The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound and transfer it to the sterile vial.
-
Add the desired volume of the solvent to the vial.
-
Cap the vial tightly and vortex the mixture until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in the dissolution of poorly soluble compounds, but care should be taken to avoid degradation.
-
-
Quality Control and Storage:
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Mandatory Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dicirenone Solubility in DMSO
Welcome to the technical support center for optimizing the solubility of Dicirenone in Dimethyl Sulfoxide (B87167) (DMSO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO a common solvent?
This compound is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] Its chemical structure, like many other steroidal compounds, confers low aqueous solubility. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a suitable solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro studies.[2][3]
Q2: I am having trouble dissolving this compound in DMSO. What are the initial troubleshooting steps?
If you are observing particulate matter or cloudiness when attempting to dissolve this compound in DMSO, consider the following:
-
Purity of DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds.[4]
-
Gentle Heating: Warming the solution in a water bath to 37°C can increase the kinetic energy and aid in dissolution. Avoid excessive heat to prevent potential compound degradation.[4]
-
Mechanical Agitation: Vigorous vortexing followed by sonication in a water bath can help break down compound aggregates and facilitate dissolution.
Q3: My this compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out" or precipitation, which occurs when a compound is transferred from a good organic solvent to a poor aqueous solvent. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try lowering the final working concentration.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution in the pre-warmed (37°C) aqueous medium. Add the stock solution dropwise while gently vortexing.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both compound precipitation and solvent toxicity to cells.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1% to minimize effects on cell viability and function. However, the tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control (medium with the same final concentration of DMSO) to assess its impact on your specific experimental system.
Troubleshooting Guides
Guide 1: this compound Fails to Dissolve Completely in DMSO
Problem: Visible solid particles or cloudiness remains in the DMSO solution after attempting to dissolve this compound.
| Potential Cause | Explanation | Recommended Solution |
| Impure or "Wet" DMSO | DMSO is hygroscopic and absorbs water from the atmosphere, which reduces its solvating power for hydrophobic compounds. | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly, tightly capped, and in a desiccator if possible. |
| Insufficient Mixing/Agitation | The compound may not be adequately dispersed in the solvent to allow for full dissolution. | Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 10-15 minutes. |
| Low Temperature | The dissolution of some compounds is an endothermic process, and solubility can be limited at room temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing to aid dissolution. |
| Concentration Exceeds Solubility Limit | The amount of this compound you are trying to dissolve is higher than its solubility limit in the given volume of DMSO. | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution is problematic). You may need to experimentally determine the approximate solubility. |
Guide 2: Precipitation of this compound in Aqueous Medium
Problem: A clear DMSO stock solution of this compound becomes cloudy or forms a precipitate upon dilution into cell culture medium or buffer.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium before preparing the final working solution. Add the compound dropwise while gently vortexing the medium. |
| High Final Compound Concentration | The final concentration of this compound in the aqueous medium is above its aqueous solubility limit. | Decrease the final working concentration of this compound. Conduct a solubility test to determine the maximum soluble concentration in your specific medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general procedure for dissolving this compound in DMSO. The exact concentration will depend on the experimental requirements and the solubility limit.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Determine Desired Stock Concentration: Based on the final experimental concentrations, calculate the desired stock concentration (e.g., 10 mM).
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Experimental Determination of Approximate Solubility in Aqueous Medium
This protocol helps determine the maximum working concentration of your this compound-DMSO stock in your specific cell culture medium.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well plate
-
Calibrated pipettes
Procedure:
-
Prepare Serial Dilutions in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in 100% DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm, where an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear is your maximum working soluble concentration under those specific conditions.
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: Troubleshooting logic for this compound precipitation in aqueous media.
References
preventing Dicirenone precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the use of Dicirenone in cell culture media, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SC-26304) is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] Its primary mechanism of action is as an antagonist to the mineralocorticoid receptor (MR).[2] In normal physiology, the hormone aldosterone (B195564) binds to the MR, causing the receptor to translocate to the nucleus, form a homodimer, and bind to hormone response elements (HREs) on DNA. This process regulates the transcription of target genes involved in sodium and water balance.[3][4] this compound competitively binds to the MR, preventing aldosterone from activating it, thereby inhibiting the downstream signaling cascade.[5] Like other spirolactones, this compound also exhibits some antiandrogen activity.
Q2: My this compound, dissolved in DMSO, is precipitating immediately after I add it to my cell culture medium. Why is this happening?
This is a common issue for hydrophobic compounds like this compound. While it may be soluble in an organic solvent like DMSO, adding this stock solution to the aqueous environment of your cell culture medium causes a rapid solvent shift. The DMSO is diluted to a concentration that can no longer keep the hydrophobic this compound in solution, leading to its precipitation. This is a reflection of the compound's poor aqueous solubility.
Q3: I've observed precipitation in my cell culture plates a few hours or days after adding this compound, even if it didn't precipitate immediately. What could be the cause?
Delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Moving plates between a 37°C incubator and a microscope at room temperature can decrease the solubility of the compound.
-
pH Shifts: The CO2 environment in an incubator can cause slight changes in the pH of the medium over time, which can affect the solubility of pH-sensitive compounds.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.
-
Evaporation: Evaporation of media from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%. However, for some poorly soluble compounds, a slightly higher concentration may be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects on the cells.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Media
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Check Your Stock Solution: Before adding to the media, ensure your high-concentration this compound stock in DMSO is fully dissolved and free of any precipitate. If you see any solids, try gently warming the stock solution at 37°C and vortexing. If it still doesn't dissolve, prepare a fresh stock solution.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below 0.5% is a general rule, you may need to test the tolerance of your specific cell line to slightly higher concentrations if solubility is a major issue.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, first perform an intermediate dilution. Dilute the DMSO stock in a small volume of complete media (containing serum) or fetal bovine serum (FBS) alone. Serum proteins can help to stabilize and solubilize hydrophobic compounds. Then, add this intermediate dilution to the final culture volume.
-
Pre-warm the Media: Gently warming the cell culture medium to 37°C before adding the this compound solution can improve its solubility.
-
Ensure Rapid and Thorough Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This prevents localized high concentrations of the compound that are prone to precipitation.
Issue: Delayed Precipitation of this compound in the Incubator
Solution Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Minimize Temperature Fluctuations: When performing microscopy, use a heated stage to maintain the temperature of the culture plate. Minimize the time the plates are outside the incubator.
-
Use Buffered Media: Ensure your culture medium is well-buffered (e.g., with HEPES) to maintain a stable pH, especially if your medium is sensitive to changes in CO2 concentration.
-
Prevent Evaporation: Check that the incubator has adequate humidity. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.
-
Assess Compound Stability: To determine if this compound is degrading or interacting with media components, prepare your final working concentration of this compound in your cell culture medium without cells and incubate it under the same conditions as your experiment. Check for precipitation at various time points.
Data Presentation
Table 1: Comparison of Selected Mineralocorticoid Receptor Antagonists
| Feature | This compound | Spironolactone | Eplerenone | Finerenone |
| Type | Steroidal | Steroidal | Steroidal | Non-steroidal |
| Primary Target | Mineralocorticoid Receptor | Mineralocorticoid Receptor | Mineralocorticoid Receptor | Mineralocorticoid Receptor |
| Known Side Effects (Clinical) | Not Marketed | Gynecomastia, menstrual irregularities | Lower incidence of hormonal side effects than spironolactone | Lower risk of hyperkalemia than steroidal MRAs |
| Aqueous Solubility | Poor (experimentally determine) | Poor | Poor | - |
| Commonly Used Solvent | DMSO | DMSO | DMSO | DMSO |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and make appropriate dilutions for cell culture experiments.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 50 mM):
-
Accurately weigh the required amount of this compound powder. (Molecular Weight of this compound is 428.56 g/mol ).
-
Place the powder into a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to achieve a 50 mM concentration.
-
Vortex the tube at maximum speed until the powder is completely dissolved. A clear solution should be obtained. If needed, gently warm the tube at 37°C to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -20°C.
-
-
Prepare Working Dilutions (Example for a 10 µM final concentration):
-
Intermediate Dilution (Recommended): To prevent precipitation, first dilute the 50 mM stock solution 1:100 in complete cell culture medium containing serum to create a 500 µM intermediate solution. For example, add 2 µL of the 50 mM stock to 198 µL of pre-warmed complete medium.
-
Final Dilution: Add the required volume of the 500 µM intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 20 µL of the 500 µM intermediate solution.
-
Protocol 2: Empirical Determination of this compound Solubility in Cell Culture Media
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
50 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a Series of Dilutions:
-
Prepare a top concentration of this compound in your pre-warmed cell culture medium. For example, to make a 100 µM solution from a 50 mM stock, perform a 1:500 dilution (e.g., 1 µL of stock in 499 µL of media). Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on, to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment (e.g., 24-48 hours).
-
At different time points (e.g., 0, 2, 6, 24, 48 hours), examine a small aliquot of each dilution under a microscope.
-
The highest concentration that remains clear and free of visible precipitate at all time points is your maximum working concentration for that specific medium and under those conditions.
-
Signaling Pathway
Mineralocorticoid Receptor (MR) Signaling and its Antagonism by this compound
Caption: Mineralocorticoid Receptor signaling pathway and inhibition by this compound.
References
- 1. pnas.org [pnas.org]
- 2. Adverse Effects of Mineralocorticoid Receptor Antagonist Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 5. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
Technical Support Center: Dicirenone and Mineralocorticoid Receptor Antagonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dicirenone and other mineralocorticoid receptor (MR) antagonists. Due to the limited specific data on this compound, a compound that was developed but never commercially marketed, this guide draws upon established knowledge of similar steroidal MR antagonists like spironolactone (B1682167) and eplerenone (B1671536) to address common experimental challenges.
Troubleshooting Guide: Inconsistent Results
Q1: I am observing high variability between replicate wells in my cell-based reporter assay for MR antagonism. What are the possible causes and solutions?
Inconsistent results in cell-based assays can arise from several factors, from initial setup to data acquisition.
Potential Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | This compound, like other steroidal compounds, is hydrophobic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Precipitates can lead to inconsistent concentrations. Visually inspect for precipitates and consider a brief sonication of the stock solution. |
| Cell Seeding Density | Inconsistent cell numbers per well will lead to variable reporter gene expression. Ensure a homogenous cell suspension and use calibrated pipettes. Avoid using the outer wells of a 96-well plate, as they are prone to evaporation (the "edge effect").[1] |
| Off-Target Effects | This compound is a spirolactone derivative and may have off-target effects, similar to spironolactone which can interact with androgen and progesterone (B1679170) receptors.[2] This can lead to unexpected signaling crosstalk. Consider using cell lines with minimal expression of other steroid receptors or co-treating with specific antagonists for those receptors as a control. |
| Reagent and Media Variability | Use the same batch of serum, media, and other reagents for all experiments within a single study to minimize variability. Serum components can affect steroid hormone responses. |
| Incubation Time | Ensure consistent incubation times with the compound and the agonist (e.g., aldosterone). Variations can lead to differences in the level of receptor activation and antagonism. |
Q2: My in vivo study with an MR antagonist is showing unexpected side effects, such as weight loss or lethargy in the animals. How can I troubleshoot this?
Unexpected adverse effects in animal models can be related to the compound's pharmacology or the experimental protocol.
Potential Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Steps |
| Hyperkalemia | A known class effect of MR antagonists is the retention of potassium, which can lead to life-threatening hyperkalemia.[3][4] This can manifest as lethargy and cardiac issues. It is crucial to monitor serum potassium levels regularly, especially when using higher doses or in animals with any renal impairment. Consider reducing the dose if hyperkalemia is detected. |
| Dehydration | As diuretics, MR antagonists increase urine output. Ensure animals have free access to water at all times to prevent dehydration, which can cause weight loss and lethargy. |
| Off-Target Effects | Anti-androgenic effects, particularly with spirolactone-like compounds, can influence animal behavior and physiology. Be aware of these potential effects and consider the choice of a more selective MR antagonist if these are a concern. |
| Vehicle Toxicity | If using a vehicle to dissolve the compound for administration, ensure the vehicle itself is not causing toxicity. Run a vehicle-only control group. |
Frequently Asked Questions (FAQs)
General
-
Q: What is the primary mechanism of action for this compound? A: this compound is a synthetic steroidal compound that acts as a competitive antagonist of the mineralocorticoid receptor (MR). By binding to the MR, it prevents the endogenous ligand, aldosterone (B195564), from activating the receptor and initiating downstream signaling pathways.
-
Q: How should I prepare and store this compound solutions? A: this compound is a steroidal lactone and should be dissolved in an organic solvent such as DMSO to create a stock solution. For working solutions, dilute the stock in your experimental buffer or media. It is recommended to prepare fresh working solutions for each experiment. Store stock solutions at -20°C or -80°C and protect from light.
In Vitro Experiments
-
Q: I am not seeing a dose-dependent inhibition of aldosterone-induced signaling. What could be wrong? A: This could be due to several factors:
-
Incorrect Concentration Range: You may be working at concentrations that are too high (saturating the effect) or too low (below the threshold of inhibition). Perform a wide dose-response curve to determine the optimal concentration range.
-
Compound Instability: Ensure your compound is stable in the assay media for the duration of the experiment.
-
Cell Health: Poor cell viability can lead to non-responsive signaling pathways. Perform a cell viability assay in parallel.
-
-
Q: Are there any known off-target effects of this compound I should be aware of? A: As a spirolactone derivative, this compound may exhibit affinity for other steroid receptors, such as the androgen and progesterone receptors, similar to spironolactone.[2] This can lead to anti-androgenic or progestogenic effects. It is advisable to test for such activities or use a more selective MR antagonist like eplerenone as a control.
In Vivo Experiments
-
Q: What is a typical dose for an MR antagonist in an animal study? A: Dosing can vary significantly depending on the animal model, the specific compound, and the route of administration. For example, in a study with healthy dogs, eplerenone was administered orally at doses of 2.5, 5, and 10 mg/kg daily. It is essential to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
-
Q: Why is it important to monitor electrolytes during in vivo studies with MR antagonists? A: MR antagonists inhibit the action of aldosterone, which plays a key role in sodium and potassium balance. This can lead to an increase in serum potassium levels (hyperkalemia) and a decrease in sodium levels. Severe hyperkalemia can be toxic, particularly to the cardiovascular system. Therefore, regular monitoring of electrolytes is a critical safety and experimental consideration.
Quantitative Data for Related MR Antagonists
Due to the limited availability of public data for this compound, the following tables provide data for the well-characterized MR antagonists, spironolactone and eplerenone, as a reference.
Table 1: In Vitro Potency of Spironolactone and Eplerenone
| Compound | Target Receptor | Assay Type | IC50 (nM) | Reference |
| Spironolactone | Mineralocorticoid Receptor (MR) | Functional Cell-Based Assay | 66 | |
| Androgen Receptor (AR) | Functional Cell-Based Assay | - | ||
| Eplerenone | Mineralocorticoid Receptor (MR) | Functional Cell-Based Assay | 970 | |
| Androgen Receptor (AR) | Functional Cell-Based Assay | >1000 |
Note: A lower IC50 value indicates higher potency.
Table 2: Pharmacokinetic Parameters of Spironolactone and Eplerenone in Humans
| Compound | Active Metabolites | Plasma Half-life | Protein Binding | Reference |
| Spironolactone | Yes (e.g., canrenone) | ~1.4 hours (parent); >16 hours (metabolites) | >90% | |
| Eplerenone | No | ~4-6 hours | ~50% |
Detailed Experimental Protocols
Protocol: Mineralocorticoid Receptor Antagonist Activity in a Cell-Based Reporter Gene Assay
This protocol outlines a general procedure for assessing the antagonist activity of a compound like this compound on the mineralocorticoid receptor using a luciferase reporter assay.
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in appropriate cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound solutions to the respective wells.
-
Include wells for a vehicle control (e.g., DMSO at the same final concentration as the compound-treated wells).
-
Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).
-
Add the MR agonist, aldosterone, at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability (e.g., a parallel assay or a multiplexed viability reagent) if necessary.
-
Plot the luminescence signal against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
Visualizations
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and Point of Antagonism.
Caption: Troubleshooting Decision Tree for Inconsistent Experimental Results.
Caption: General Experimental Workflow for an MR Antagonist Reporter Assay.
References
addressing Dicirenone off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicirenone. The focus is on addressing and mitigating potential off-target effects in common in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group.[1] Its primary mechanism of action is as a competitive antagonist of the Mineralocorticoid Receptor (MR), also known as the aldosterone (B195564) receptor.[2] By binding to the MR, this compound blocks the receptor's activation by its natural ligand, aldosterone, thereby inhibiting the downstream signaling cascade that regulates sodium and water homeostasis.[2][3][4]
Q2: What are the known off-target effects of this compound?
Similar to other spirolactones like spironolactone (B1682167), this compound is known to possess antiandrogenic activity. This is due to its ability to bind to the Androgen Receptor (AR), where it acts as an antagonist, blocking the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This cross-reactivity is a critical consideration in experimental design and data interpretation.
Q3: Why am I seeing unexpected results in my cell-based reporter assay?
Unexpected results in reporter assays, such as lower-than-expected inhibition of MR activity or confounding signals, can arise from this compound's off-target effects. If your cell line endogenously expresses the Androgen Receptor, this compound's antiandrogenic activity could influence cellular processes and reporter gene expression, complicating the interpretation of its effects on the Mineralocorticoid Receptor pathway.
Q4: How can I confirm if the effects I'm observing are on-target or off-target?
To dissect on-target versus off-target effects, a combination of approaches is recommended:
-
Use of selective antagonists: Compare the effects of this compound with a highly selective MR antagonist that has minimal affinity for the Androgen Receptor.
-
Receptor knockout/knockdown cells: Utilize cell lines where the Androgen Receptor (or other potential off-target receptors) has been knocked out or its expression significantly reduced (e.g., using siRNA or CRISPR). Observing a diminished or absent off-target effect in these cells can confirm cross-reactivity.
-
Counter-screening: Test this compound in parallel assays specific for the Androgen Receptor (e.g., an AR-driven reporter assay) to directly quantify its activity at this off-target.
Troubleshooting Guides
Issue 1: High Variability or Poor Signal-to-Noise in Radioligand Binding Assays
Possible Cause: High non-specific binding of this compound or the radioligand to assay components (filters, plates) or other proteins in the cell lysate can obscure the specific binding signal to the Mineralocorticoid Receptor.
Troubleshooting Steps:
-
Optimize Protein Concentration: Titrate the amount of cell or tissue homogenate to find the optimal concentration that maximizes specific binding while minimizing non-specific binding.
-
Adjust Incubation Time: Ensure the incubation is long enough to reach equilibrium for specific binding but short enough to limit the increase in non-specific binding over time.
-
Modify Assay Buffer: Include agents like bovine serum albumin (BSA) in the assay buffer to reduce non-specific interactions.
-
Pre-treat Filters/Plates: Pre-soaking filters (e.g., with polyethyleneimine) or using low-binding plates can significantly reduce the non-specific binding of the radioligand.
-
Confirm Radioligand Purity: Ensure the radiochemical purity of your labeled ligand is high (>90%), as impurities can contribute to non-specific binding.
Issue 2: Inconsistent Results in a Transcriptional Activation (Reporter Gene) Assay
Possible Cause: The observed reporter activity is a composite of this compound's on-target effect on the Mineralocorticoid Receptor and its off-target effect on the Androgen Receptor, especially if the reporter's promoter contains response elements for both or if the signaling pathways crosstalk.
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression levels of MR and AR in your chosen cell line. If both are present, consider using a cell line that only expresses the target of interest (MR).
-
Use a Specific Promoter: Employ a reporter construct with a promoter containing hormone response elements (HREs) that are highly specific to the Mineralocorticoid Receptor to minimize interference from AR activation.
-
Normalize Data with an Internal Control: Use a co-transfected reporter (e.g., expressing Renilla luciferase under a constitutive promoter) to normalize for variations in transfection efficiency and cell viability.
-
Perform Antagonist Confirmation: To confirm the antiandrogenic effect, run a parallel experiment where cells are stimulated with a known androgen (e.g., DHT) in the presence of varying concentrations of this compound and measure the inhibition of an AR-specific reporter.
Quantitative Data: Steroid Receptor Selectivity
| Receptor | Ligand | IC50 (nM) | Relative Affinity vs. MR |
| Mineralocorticoid Receptor (MR) | Aldosterone | 1-3 | - |
| Spironolactone | 24 | 1.0x | |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~1 | - |
| Spironolactone | ~360 | ~0.07x | |
| Progesterone Receptor (PR) | Progesterone | ~1 | - |
| Spironolactone | ~360 | ~0.07x | |
| Glucocorticoid Receptor (GR) | Dexamethasone | ~5 | - |
| Spironolactone | >2000 | <0.01x |
This data is compiled from multiple sources for spironolactone and serves as an illustrative example of the expected selectivity profile for a spirolactone-based compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for MR
This protocol is designed to determine the binding affinity (Ki) of this compound for the Mineralocorticoid Receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes prepared from cells overexpressing human MR.
-
Radioligand: [³H]-Aldosterone.
-
Assay Buffer: Tris-HCl, EDTA, molybdate, glycerol, pH 7.4.
-
Wash Buffer: Ice-cold Tris-HCl, pH 7.4.
-
This compound and unlabeled aldosterone (for non-specific binding).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Prepare Reagents: Dilute cell membranes, [³H]-Aldosterone (to a final concentration near its Kd), and a range of this compound concentrations in assay buffer.
-
Set up Assay Plate: In a 96-well plate, add assay buffer, cell membranes, and either this compound, unlabeled aldosterone (for non-specific binding), or buffer alone (for total binding).
-
Initiate Reaction: Add [³H]-Aldosterone to all wells to start the binding reaction.
-
Incubate: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate Bound from Free Ligand: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantify Binding: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings to get specific binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Androgen Receptor Transcriptional Activation Assay
This protocol is used to quantify the antagonistic effect of this compound on the Androgen Receptor.
Materials:
-
HEK293T or a similar human cell line.
-
Expression plasmid for human AR (e.g., pCMV-hAR).
-
Reporter plasmid with an AR-responsive promoter driving luciferase expression (e.g., MMTV-Luc).
-
Internal control plasmid (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium with and without androgens (charcoal-stripped serum).
-
Dihydrotestosterone (DHT).
-
This compound.
-
Dual-Luciferase® Reporter Assay System.
Procedure:
-
Cell Seeding: Plate HEK293T cells in 96-well plates and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the AR expression plasmid, the luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent.
-
Incubation: After 24 hours, replace the medium with medium containing charcoal-stripped serum to remove endogenous androgens.
-
Compound Treatment: Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Agonist Stimulation: Add a fixed concentration of DHT (e.g., 1 nM) to the wells to stimulate the AR. Include control wells with no DHT and wells with DHT but no this compound.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of this compound concentration to determine its IC50 for AR antagonism.
Visualizations
Caption: On-Target Mineralocorticoid Receptor (MR) Signaling Pathway.
Caption: Off-Target Androgen Receptor (AR) Signaling Pathway.
Caption: Experimental Workflow for Assessing Off-Target Effects.
References
stability of Dicirenone under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dicirenone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical environmental factors that can affect the stability of this compound?
Based on stability studies of structurally similar compounds like spironolactone (B1682167) and eplerenone, this compound is likely susceptible to degradation under certain environmental conditions. Key factors to control during experiments include:
-
pH: Acidic and basic conditions can lead to significant degradation, likely through hydrolysis of the γ-lactone ring, a common degradation pathway for spirolactone derivatives.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation.[3][4] It is crucial to adhere to recommended storage temperatures.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1] Samples should be protected from light during storage and handling.
-
Oxidizing Agents: Oxidative stress may lead to the formation of degradation products.
-
Solvents: The choice of solvent can impact stability. The solubility and stability of this compound should be determined in any new solvent system.
Q2: How can I tell if my this compound sample has degraded?
Degradation of your this compound sample may be indicated by:
-
Physical Changes: Changes in color, precipitation, or turbidity in a solution.
-
Chromatographic Analysis: Appearance of new peaks or a decrease in the area of the main this compound peak in your chromatogram (e.g., HPLC). A validated stability-indicating method is essential for accurate assessment.
-
Spectroscopic Analysis: Changes in the UV-Vis or other spectral profiles.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on its spirolactone structure, a likely major degradation product is the hydrolyzed form where the γ-lactone ring is opened to form a carboxylic acid. This is a known degradation pathway for similar drugs like spironolactone and eplerenone.
Q4: Are there any known incompatibilities of this compound with common excipients?
Drug-excipient compatibility studies are crucial during formulation development. While specific data for this compound is limited, potential incompatibilities could arise with excipients that are highly acidic, basic, or contain reactive impurities. It is recommended to perform compatibility testing with your intended excipients under accelerated conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram. | Sample degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh samples and re-analyze. 3. Perform forced degradation studies to identify potential degradation products. |
| Contamination of glassware, solvents, or instrument. | 1. Use clean glassware. 2. Run a blank injection of the mobile phase and solvent. 3. Ensure the purity of your reference standard. | |
| Decreased concentration of this compound over time in solution. | Hydrolysis in aqueous or protic solvents. | 1. Check and adjust the pH of the solution to a neutral range if possible. 2. Consider using aprotic solvents if compatible with your experimental design. 3. Prepare solutions fresh before use. |
| Adsorption to container surfaces. | 1. Use silanized glassware or low-adsorption plasticware. 2. Include a surfactant in the formulation if appropriate. | |
| Inconsistent results between experimental replicates. | Non-homogeneous sample solution. | 1. Ensure complete dissolution of this compound. Sonication may be helpful. 2. Vortex the solution before taking an aliquot. |
| Pipetting errors. | 1. Calibrate pipettes regularly. 2. Use appropriate pipetting techniques. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at the λmax of this compound.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data from your stability studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60 | [Enter your data] | [Enter your data] |
| 0.1 M NaOH | 24 hours | 60 | [Enter your data] | [Enter your data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Enter your data] | [Enter your data] |
| Dry Heat | 48 hours | 80 | [Enter your data] | [Enter your data] |
| Photolysis | [Specify duration] | Room Temp | [Enter your data] | [Enter your data] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Methanol | [Enter your data] |
| Acetonitrile | [Enter your data] |
| Ethanol | [Enter your data] |
| Dimethyl Sulfoxide (DMSO) | [Enter your data] |
| Water | [Enter your data] |
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound stability.
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for forced degradation studies.
Caption: Hypothetical degradation of this compound.
References
- 1. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Spironolactone Oral Suspension in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formulatiion development and stability of spironolactone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mineralocorticoid Receptor Antagonist (MRA) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during preclinical and translational research involving Mineralocorticoid Receptor Antagonists (MRAs).
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of steroidal MRAs and how can it be mitigated in preclinical studies?
A1: The primary off-target effects of first-generation steroidal MRAs, such as spironolactone, are antiandrogenic and progestogenic activities. This is due to their structural similarity to other steroid hormones, leading to binding to androgen and progesterone (B1679170) receptors. These off-target effects can confound experimental results, particularly in studies involving reproductive tissues or hormone-sensitive models.
Mitigation Strategies:
-
Use of Selective MRAs: Employing more selective second-generation steroidal MRAs like eplerenone, or the newer non-steroidal MRAs (e.g., finerenone, esaxerenone), can significantly reduce off-target hormonal effects.[1][2]
-
Appropriate Controls: When using less selective MRAs, it is crucial to include appropriate control groups to differentiate between MR-mediated and off-target effects. This may involve using castrated animals or co-administering other receptor antagonists.
-
Dose-Response Studies: Conducting careful dose-response studies can help identify a therapeutic window where on-target MR antagonism is achieved with minimal off-target engagement.
Q2: Hyperkalemia is a known clinical side effect of MRAs. How can this be managed in animal models?
A2: Hyperkalemia is a significant concern in preclinical studies, as it can lead to morbidity and mortality in animal subjects, confounding the study outcomes.
Management in Animal Models:
-
Regular Monitoring: Implement a regular blood monitoring schedule to track serum potassium levels, especially during the initial phase of MRA administration and after any dose escalation.
-
Dietary Control: Use a standard diet with a controlled potassium content to avoid exacerbating potential hyperkalemia.
-
Dose Adjustment: Be prepared to adjust the MRA dose based on potassium measurements. Non-steroidal MRAs have shown a potentially lower risk of hyperkalemia compared to steroidal agents in some preclinical models.[3]
-
Exclusion Criteria: Establish clear humane endpoints and exclusion criteria based on predefined potassium levels to ensure animal welfare.
Q3: We are observing high variability in blood pressure readings in our MRA-treated rodent model of hypertension. What could be the cause and how can we improve consistency?
A3: High variability in blood pressure measurements is a common challenge in rodent hypertension studies and can obscure the true effect of an MRA.
Troubleshooting High Variability:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing facility and the blood pressure measurement procedure (e.g., tail-cuff method) to minimize stress-induced fluctuations.
-
Consistent Timing: Perform measurements at the same time each day to account for circadian variations in blood pressure.
-
Operator Training: Ensure consistent and proper technique by all personnel performing the measurements.
-
Appropriate Model Selection: The choice of hypertension model (e.g., DOCA-salt, spontaneously hypertensive rat) can influence variability. Ensure the model is appropriate for the research question.[4][5]
-
Telemetry: For the most accurate and consistent data, consider using radiotelemetry for continuous blood pressure monitoring, which eliminates restraint stress.
Q4: What are the key challenges in translating preclinical findings on MRA efficacy to clinical trials?
A4: The transition from preclinical to clinical research is a significant hurdle, often referred to as the "valley of death." For MRAs, specific challenges include:
-
Species Differences: The expression and function of the mineralocorticoid receptor and its downstream targets can differ between rodents and humans.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) profiles of MRAs can vary significantly across species, impacting dosing and exposure levels.
-
Complexity of Human Disease: Animal models often represent a simplified version of human cardiorenal diseases, which are typically multifactorial and influenced by comorbidities and polypharmacy.
-
Biomarker Translation: Biomarkers of MRA efficacy in preclinical models (e.g., specific fibrotic markers) may not always translate directly to clinically relevant endpoints in humans.
Troubleshooting Guides
Guide 1: Cell-Based Mineralocorticoid Receptor (MR) Luciferase Reporter Assay
This assay is commonly used to screen for MR agonists and antagonists. Here are some common issues and solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Weak or No Signal | 1. Low transfection efficiency.2. Weak promoter in the reporter construct.3. Poor quality of plasmid DNA.4. Inactive luciferase enzyme or substrate. | 1. Optimize the DNA-to-transfection reagent ratio.2. Consider using a stronger constitutive promoter for the reporter gene if possible.3. Use high-quality, endotoxin-free plasmid DNA.4. Ensure reagents are stored correctly and are not expired. Prepare fresh substrate for each experiment. |
| High Background Signal | 1. Contamination of reagents or cell culture.2. "Leaky" promoter in the reporter construct.3. Autoluminescence from test compounds. | 1. Use fresh, sterile reagents and practice good cell culture technique.2. Use a reporter construct with a minimal promoter.3. Screen test compounds for intrinsic luminescent properties in a cell-free assay. |
| High Variability Between Replicates | 1. Pipetting errors.2. Inconsistent cell numbers per well.3. "Edge effects" in the microplate. | 1. Prepare a master mix of reagents. Use calibrated pipettes.2. Ensure a homogenous cell suspension before plating.3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Signal Saturation | 1. Over-expression of the luciferase enzyme.2. Very strong promoter activity. | 1. Reduce the amount of reporter plasmid DNA used for transfection.2. If using a very strong promoter like CMV, consider switching to a weaker one. |
Guide 2: In Vivo Assessment of Cardiac Fibrosis
Evaluating the anti-fibrotic effects of MRAs is a key component of preclinical research. Here are some common pitfalls in the assessment of cardiac fibrosis in rodent models:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Staining (e.g., Masson's Trichrome) | 1. Improper fixation of heart tissue.2. Staining solutions are old or improperly prepared.3. Incorrect timing of staining steps. | 1. Ensure adequate perfusion-fixation with 10% neutral buffered formalin or 4% paraformaldehyde.2. Prepare fresh staining solutions as needed.3. Strictly adhere to and standardize the incubation times for each step of the protocol. |
| Difficulty in Quantifying Fibrosis | 1. Subjectivity in manual scoring.2. Inconsistent image acquisition settings (lighting, magnification).3. Staining artifacts. | 1. Use semi-automated or automated image analysis software to quantify the fibrotic area (e.g., percentage of blue-stained tissue in Masson's trichrome).2. Standardize microscope and camera settings for all images.3. Ensure high-quality tissue sections and staining to minimize artifacts. |
| High Variability in Fibrosis Between Animals | 1. Inconsistent surgical procedures (e.g., transverse aortic constriction, myocardial infarction model).2. Genetic drift in inbred animal strains.3. Differences in age, weight, or sex of the animals. | 1. Ensure all surgical procedures are performed by a trained and consistent operator.2. Obtain animals from a reputable supplier and ensure they are from the same genetic background.3. Use age- and sex-matched animals in all experimental groups. |
Quantitative Data
Table 1: Comparative Selectivity of Mineralocorticoid Receptor Antagonists
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) or binding affinities (Ki) of various MRAs for the mineralocorticoid receptor (MR) and other key steroid hormone receptors. Lower values indicate higher potency.
| Compound | Receptor | IC50 / Ki (nM) | Receptor Action | Reference |
| Spironolactone | MR | 2.32 - 24 | Antagonist | |
| Androgen Receptor (AR) | 39.4 | Antagonist | ||
| Progesterone Receptor (PR) | 400 | Agonist | ||
| Glucocorticoid Receptor (GR) | 32.6 | Antagonist | ||
| Eplerenone | MR | 990 | Antagonist | |
| AR | >10,000 | - | ||
| PR | >10,000 | - | ||
| GR | >10,000 | - | ||
| Finerenone | MR | 18 | Antagonist | |
| AR | >10,000 | - | ||
| PR | >10,000 | - | ||
| GR | >10,000 | - |
Note: Values are compiled from various sources and experimental conditions may differ. Direct head-to-head comparisons in the same assay provide the most reliable measure of relative potency and selectivity.
Experimental Protocols
Protocol 1: Cell-Based MR Luciferase Reporter Assay
This protocol outlines the general steps for assessing the antagonist activity of a test compound on the mineralocorticoid receptor.
-
Cell Culture and Plating:
-
Culture mammalian cells (e.g., HEK293, CHO) engineered to express the human MR and a luciferase reporter gene under the control of an MR-responsive promoter.
-
Plate the cells in a white, clear-bottom 96-well plate and allow them to adhere for 4-6 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the test MRA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in cell culture medium.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted test compounds to the wells.
-
Add a known MR agonist (e.g., aldosterone) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Include appropriate controls: vehicle control, agonist-only control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the treatment media from the wells.
-
Add a luciferase detection reagent according to the manufacturer's instructions. This reagent typically contains the luciferase substrate (luciferin) and lyses the cells.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessment of Cardiac Fibrosis using Masson's Trichrome Staining
This protocol provides a method for visualizing and quantifying collagen deposition in cardiac tissue sections from a mouse model.
-
Tissue Preparation:
-
Euthanize the animal and excise the heart.
-
Perfuse the heart with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Fix the heart in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through a series of ethanol, xylene, and paraffin (B1166041) wax for embedding.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Mordant the sections in Bouin's solution at 56°C for 1 hour.
-
Rinse with running tap water until the yellow color disappears.
-
Stain the nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain the cytoplasm and muscle red.
-
Rinse in distilled water.
-
Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer to aniline (B41778) blue solution for 5-10 minutes to stain the collagen blue.
-
Rinse and differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained sections using a light microscope with a digital camera.
-
Use image analysis software to quantify the area of blue staining (collagen) relative to the total tissue area. This is typically expressed as a percentage of fibrosis.
-
Visualizations
References
- 1. Mineralocorticoid Receptor Antagonists and Aldosterone Synthase Inhibitors: Agent Comparison With Implications for Clinical Practice and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroidal and Novel Non-steroidal Mineralocorticoid Receptor Antagonists in Heart Failure and Cardiorenal Diseases: Comparison at Bench and Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Animal Models of Cardiovascular Disease | Thoracic Key [thoracickey.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Steroidal Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of poorly soluble steroidal compounds.
I. Frequently Asked Questions (FAQs)
1. What are the primary challenges in the oral delivery of poorly soluble steroidal compounds?
The main obstacle is their low aqueous solubility, which leads to a poor dissolution rate in the gastrointestinal (GI) tract.[1][2][3] This, in turn, results in low and variable oral bioavailability.[1] Many steroidal compounds also undergo significant first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.
2. What are the most common formulation strategies to improve the bioavailability of these compounds?
The three most widely used and effective strategies are:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a polymer matrix in an amorphous state. The high-energy amorphous form has a higher apparent solubility and dissolution rate compared to the stable crystalline form.
-
Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. This includes techniques like nanocrystals and polymeric nanoparticles.
-
Lipid-Based Formulations: These formulations use lipids, surfactants, and co-solvents to dissolve the lipophilic steroidal compound and facilitate its absorption via the lymphatic pathway, which can bypass the first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) are a common example.
3. How do I choose the most suitable formulation strategy for my steroidal compound?
The choice depends on several factors, including the physicochemical properties of the drug (e.g., melting point, logP, glass transition temperature), the desired dosage form, and the target product profile. A decision-making workflow can help guide this selection process.
II. Troubleshooting Guides
Amorphous Solid Dispersions (ASDs)
Q: My ASD formulation is showing signs of recrystallization during storage. What can I do?
A: Recrystallization is a common stability issue with ASDs and can significantly reduce the bioavailability of your compound. Here’s a troubleshooting guide:
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug.
-
Miscibility: Ensure good miscibility between the drug and the polymer. Polymers with functional groups that can form hydrogen bonds with the steroid are often good choices.
-
Glass Transition Temperature (Tg): Select a polymer with a high Tg to reduce the molecular mobility of the drug within the matrix, thus hindering crystallization.
-
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
-
Manufacturing Process: The method of preparation can impact stability.
-
Spray Drying: Rapid solvent evaporation can "kinetically trap" the drug in an amorphous state. However, the resulting particles can have a high surface area and be more susceptible to moisture.
-
Hot-Melt Extrusion (HME): This solvent-free method can produce dense extrudates with lower surface area, potentially improving stability. Ensure the processing temperature is not causing drug degradation.
-
-
Storage Conditions: Store the ASD at a temperature well below its Tg and in a low-humidity environment to prevent moisture-induced plasticization and subsequent crystallization.
Q: The dissolution rate of my ASD is not as high as expected. How can I improve it?
A: Several factors can influence the dissolution performance of an ASD:
-
Polymer Type: While a high Tg polymer is good for stability, it might have a slower dissolution rate. Consider using a more hydrophilic polymer or a combination of polymers to balance stability and dissolution.
-
Drug-Polymer Ratio: A higher polymer content can improve wettability and dissolution.
-
Particle Size: For spray-dried ASDs, smaller particles generally dissolve faster. However, be mindful of potential powder handling issues.
-
Dissolution Medium: The pH and composition of the dissolution medium can significantly affect the release of the drug. Use biorelevant media to better predict in vivo performance.
Nanoparticle Engineering
Q: I'm having trouble controlling the particle size and polydispersity index (PDI) of my steroidal nanoparticles. What are the key parameters to consider?
A: Achieving a narrow and reproducible particle size distribution is crucial for consistent bioavailability. Consider the following:
-
Stabilizer Selection: The type and concentration of the stabilizer are critical to prevent particle aggregation.
-
For electrostatic stabilization, ionic surfactants are used.
-
For steric stabilization, non-ionic surfactants and polymers are employed.
-
The optimal stabilizer concentration is needed to effectively coat the nanoparticle surface and prevent Ostwald ripening and aggregation.
-
-
Processing Parameters:
-
Bottom-Up Methods (e.g., anti-solvent precipitation): The rate of addition of the drug solution to the anti-solvent, stirring speed, and temperature can all influence the nucleation and growth of the nanoparticles.
-
Top-Down Methods (e.g., high-pressure homogenization): The homogenization pressure and the number of cycles are key parameters to control particle size reduction.
-
-
Drying Process: If you are preparing a dry powder, the drying method (e.g., spray drying, lyophilization) can induce aggregation. The use of cryoprotectants or lyoprotectants is often necessary.
Q: My nanoparticle suspension is showing aggregation over time. How can I improve its stability?
A: Aggregation is a sign of colloidal instability. Here are some solutions:
-
Optimize Stabilizer: As mentioned above, the choice and concentration of the stabilizer are paramount. You may need to screen different stabilizers or use a combination of electrostatic and steric stabilizers.
-
Surface Charge (Zeta Potential): For electrostatically stabilized nanoparticles, a zeta potential of at least ±30 mV is generally considered necessary for good stability.
-
Storage Conditions: Store the nanoparticle suspension at an appropriate temperature. For some formulations, refrigeration may be necessary to reduce particle-particle collisions and aggregation. Avoid freezing unless you have used appropriate cryoprotectants.
-
Concentration: If possible, concentrating the nanoparticle suspension using techniques like osmotic stress dialysis can be performed without inducing aggregation.
Lipid-Based Formulations
Q: My SEDDS formulation is showing phase separation upon storage. What could be the cause?
A: Phase separation indicates physical instability of the formulation. Consider the following:
-
Lipid and Surfactant Selection: The miscibility of the drug in the lipid phase and the ability of the surfactant to form a stable emulsion are crucial.
-
Screen a variety of lipids (long-chain vs. medium-chain triglycerides) and surfactants with different Hydrophilic-Lipophilic Balance (HLB) values to find a compatible system. Non-ionic surfactants are generally considered safer and provide better stability over a wider pH range.
-
-
Drug Concentration: The drug should remain solubilized in the formulation. If the drug concentration is too high, it may precipitate over time.
-
Component Ratios: The ratio of oil, surfactant, and co-solvent is critical for the formation of a stable microemulsion upon dilution. Constructing pseudo-ternary phase diagrams can help identify the optimal composition range.
-
Storage Temperature: Temperature fluctuations can affect the solubility of the components and lead to phase separation. Store the formulation at a controlled room temperature.
Q: The in vivo bioavailability of my lipid-based formulation is still low and variable. What are the potential reasons?
A: Even with a stable formulation, in vivo performance can be challenging:
-
Digestion: The digestion of lipids by lipases in the GI tract is essential for drug release and absorption. The choice of lipids can influence the rate and extent of digestion.
-
Food Effect: The presence of food, particularly fatty meals, can significantly impact the absorption of drugs from lipid-based formulations. This needs to be evaluated in your in vivo studies.
-
Precipitation upon Dilution: The drug must remain solubilized in the fine emulsion droplets formed in the GI tract. If the drug precipitates, its absorption will be limited. You can perform in vitro dispersion and digestion tests to assess this.
-
GI Motility and Fluids: The complex environment of the GI tract can influence the performance of the formulation.
III. Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Steroid Bioavailability
| Formulation Strategy | Steroid Example | Solubility Enhancement (fold increase) | Bioavailability Enhancement (fold increase vs. pure drug) | Key Advantages | Key Disadvantages |
| Amorphous Solid Dispersion (ASD) | Hydrocortisone (B1673445) | ~10-50 | ~2-5 | High drug loading possible, established manufacturing processes (spray drying, HME). | Potential for physical instability (recrystallization), hygroscopicity. |
| Nanocrystals | Prednisolone | ~5-20 | ~3-6 | High drug loading (up to 100%), suitable for poorly soluble and highly permeable drugs. | Potential for particle aggregation, requires specialized equipment for production. |
| Polymeric Nanoparticles | Dexamethasone | ~20-100 | ~4-8 | Can provide controlled release, potential for targeted delivery. | Lower drug loading compared to nanocrystals, potential for toxicity of polymers. |
| Lipid-Based (SEDDS) | Testosterone Undecanoate | >100 (in formulation) | ~2-10 | Can enhance lymphatic absorption, bypassing first-pass metabolism, suitable for highly lipophilic drugs. | Potential for physical instability, can be sensitive to food effects. |
Note: The values presented are approximate and can vary significantly depending on the specific drug, polymer/lipid, and formulation parameters.
IV. Experimental Protocols
Preparation of a Steroidal Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of a poorly soluble steroid (e.g., hydrocortisone) with a polymer (e.g., PVP K30) to enhance its dissolution rate.
Materials:
-
Hydrocortisone (or other poorly soluble steroid)
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or other suitable solvent)
-
Spray dryer
Procedure:
-
Solution Preparation:
-
Dissolve a specific amount of hydrocortisone and PVP K30 in methanol. A common drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution of both components by stirring.
-
-
Spray Drying:
-
Set the spray dryer parameters. Typical starting parameters for a lab-scale spray dryer are:
-
Inlet temperature: 80-120°C
-
Aspirator rate: 80-100%
-
Pump rate: 10-20%
-
Nozzle size: 0.7 mm
-
-
Feed the solution into the spray dryer.
-
Collect the dried powder from the collection vessel.
-
-
Characterization:
-
Solid-State Characterization: Analyze the powder using Powder X-ray Diffraction (PXRD) to confirm the amorphous nature (absence of crystalline peaks) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Dissolution Testing: Perform dissolution testing as described in Protocol 4.
-
Characterization of Nanoparticles by Dynamic Light Scattering (DLS)
Objective: To determine the particle size distribution and polydispersity index (PDI) of a steroidal nanoparticle suspension.
Materials:
-
Nanoparticle suspension
-
Deionized water (or appropriate dispersant)
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration. The solution should be clear or slightly hazy. A 1:1000 dilution is often a good starting point.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
-
DLS Measurement:
-
Rinse a clean cuvette with the filtered diluted sample.
-
Fill the cuvette with the sample and ensure there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement. Most instruments will automatically perform multiple runs and average the results.
-
-
Data Analysis:
-
The instrument software will provide the Z-average particle size, the particle size distribution by intensity, volume, and number, and the PDI. A PDI value below 0.3 is generally considered acceptable for pharmaceutical nanoparticles.
-
Visualization of Nanoparticles by Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology and size of the prepared steroidal nanoparticles.
Materials:
-
Nanoparticle suspension or powder
-
SEM stub with carbon adhesive tape
-
Sputter coater with a gold or platinum target
Procedure:
-
Sample Preparation:
-
For suspensions: Place a small drop of the diluted nanoparticle suspension onto the carbon tape on the SEM stub and allow it to air-dry completely in a dust-free environment.
-
For powders: Gently sprinkle a small amount of the nanoparticle powder onto the carbon tape and remove the excess powder with a gentle stream of nitrogen gas.
-
-
Sputter Coating:
-
Place the stub in a sputter coater and apply a thin layer of gold or platinum (typically 5-10 nm) to make the sample conductive.
-
-
SEM Imaging:
-
Mount the coated stub in the SEM.
-
Evacuate the chamber to high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam and capture images at different magnifications to observe the overall morphology and individual particle details.
-
In Vitro Dissolution Testing (USP Apparatus 2)
Objective: To evaluate the dissolution rate of a poorly soluble steroidal formulation (e.g., tablet or ASD powder in a capsule).
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (typically 900 mL)
-
Dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 with 0.5% sodium lauryl sulfate (B86663) (SLS))
-
Formulation to be tested
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
UV-Vis spectrophotometer or HPLC for analysis
Procedure:
-
Apparatus Setup:
-
Fill the dissolution vessels with 900 mL of the dissolution medium and allow it to equilibrate to 37 ± 0.5°C.
-
Set the paddle speed, typically to 50 or 75 rpm.
-
-
Dissolution Test:
-
Place the dosage form into each vessel. For powders, encapsulate a known weight in a hard gelatin capsule.
-
Start the paddle rotation.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the sample through a 0.45 µm filter.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the concentration of the dissolved steroid in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point and plot it against time to generate the dissolution profile.
-
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) of a steroidal formulation after oral administration to rats.
Materials:
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
Steroidal formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes with anticoagulant)
-
Centrifuge
-
Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the steroid in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate the key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
-
V. Visualizations
References
Technical Support Center: Mitigating Hyperkalemia Risk with Mineralocorticoid Receptor Antagonists (MRAs)
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for managing the risk of hyperkalemia associated with the use of Mineralocorticoid Receptor Antagonists (MRAs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MRAs induce hyperkalemia?
A1: MRAs competitively block the mineralocorticoid receptor (MR) in the distal tubules and collecting ducts of the kidneys.[1][2] Normally, aldosterone (B195564) binds to these receptors, promoting the reabsorption of sodium and water and the excretion of potassium.[2] By inhibiting aldosterone's action, MRAs decrease sodium reabsorption and, consequently, reduce potassium excretion, leading to higher levels of potassium in the serum. This effect is why they are also known as "potassium-sparing diuretics".[2][3]
Q2: How do newer non-steroidal MRAs (e.g., finerenone) differ from older steroidal MRAs (e.g., spironolactone (B1682167), eplerenone) in their hyperkalemia risk?
A2: Newer non-steroidal MRAs, like finerenone (B607456), generally exhibit a lower risk of hyperkalemia compared to steroidal MRAs. This improved safety profile is attributed to several factors, including differences in their chemical structure, tissue distribution, and mode of binding to the mineralocorticoid receptor. Finerenone, for instance, has a more balanced distribution between the heart and kidneys, whereas spironolactone concentrates more in the kidneys. Clinical trial data suggests that finerenone causes less hyperkalemia than spironolactone.
Q3: What are the primary strategies to mitigate hyperkalemia risk during MRA-based experiments?
A3: Mitigation strategies include:
-
Careful Dose Selection and Titration: Start with a low dose and titrate upwards based on serum potassium monitoring.
-
Frequent Monitoring: Regularly check serum potassium and renal function, especially after initiation or dose adjustments.
-
Use of Diuretics: Co-administration with loop or thiazide diuretics can increase urinary potassium excretion.
-
Dietary Potassium Restriction: In preclinical models, using a controlled, low-potassium diet can help manage potassium levels.
-
Potassium Binders: Novel potassium binders like patiromer and sodium zirconium cyclosilicate can be used to bind potassium in the gastrointestinal tract, preventing its absorption.
-
Consideration of Newer Agents: Utilizing non-steroidal MRAs may inherently lower the risk of hyperkalemia.
Q4: In a preclinical setting, what are the critical parameters to monitor besides serum potassium?
A4: In addition to serum potassium, it is crucial to monitor:
-
Renal Function: Regularly assess serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR) to detect any potential for acute kidney injury.
-
Hydration Status: Dehydration can exacerbate hyperkalemia. Monitor fluid intake, urine output, and physical signs of dehydration.
-
Acid-Base Balance: Acidemia can cause potassium to shift from the intracellular to the extracellular space, worsening hyperkalemia. Blood gas analysis can be informative.
-
Electrocardiogram (ECG): In cases of moderate to severe hyperkalemia, ECG monitoring can detect cardiac abnormalities, which are the most severe consequence of high potassium levels.
Troubleshooting Guide for Preclinical Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate in MRA-treated animal cohort. | Severe, undetected hyperkalemia leading to cardiac events. Acute kidney injury. | 1. Increase Monitoring: Implement more frequent serum potassium monitoring (e.g., daily during the initial phase). 2. Dose Reduction: Lower the MRA dose or revise the dosing schedule. 3. Hydration: Ensure adequate hydration via subcutaneous or intravenous fluids if necessary. 4. Rescue Therapy: Have a protocol ready for acute hyperkalemia management (e.g., insulin/dextrose, diuretics). |
| High variability in serum potassium measurements. | 1. Hemolysis: Traumatic blood collection or improper sample handling can rupture red blood cells, releasing intracellular potassium. 2. Sample Type: Serum potassium is naturally higher than plasma potassium due to release from platelets during clotting, a difference exacerbated by thrombocytosis. 3. Delayed Processing: Storing whole blood for extended periods before centrifugation can lead to potassium leakage from cells. 4. Dietary Fluctuations: Inconsistent potassium content in animal chow. | 1. Refine Technique: Review and standardize blood collection and handling procedures to minimize trauma. 2. Use Plasma: For more consistent results, use heparinized plasma instead of serum for potassium analysis. 3. Process Promptly: Centrifuge blood samples as soon as possible after collection. If storage is necessary, separate plasma/serum from cells first. 4. Standardize Diet: Use a certified laboratory animal diet with a fixed potassium content. |
| MRA fails to induce expected cardiorenal protective effects. | 1. Insufficient Dose: The dose may be too low to achieve therapeutic receptor occupancy. 2. Model Resistance: The specific animal model may be resistant to MRA therapy. 3. Confounding Variables: Other factors in the disease model (e.g., severe hypertension, uncontrolled inflammation) may be overriding the MRA's effects. | 1. Dose-Response Study: Conduct a dose-finding study to establish the effective dose range in your model. 2. Pharmacokinetic Analysis: Measure drug concentration in plasma to ensure adequate exposure. 3. Review Model: Re-evaluate the suitability of the animal model for studying MRA effects. |
Experimental Protocols & Methodologies
Protocol: Induction and Monitoring of Hyperkalemia in a Rodent Model
This protocol describes a method to induce chronic, stable hyperkalemia in rats to study the efficacy of mitigation strategies alongside MRA administration.
Objective: To create a reliable rodent model of MRA-associated hyperkalemia.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or similar strain with a predisposition to renal impairment.
-
Mineralocorticoid Receptor Antagonist (e.g., Spironolactone, Finerenone).
-
Potassium-sparing diuretic (e.g., Amiloride) to potentiate hyperkalemia.
-
High-potassium diet (e.g., 3% KCl supplemented chow).
-
Blood collection supplies (micro-capillary tubes, heparinized tubes).
-
Ion-selective electrode or blood gas analyzer for potassium measurement.
Methodology:
-
Acclimatization (1 week): House animals in a controlled environment with a standard diet and water ad libitum.
-
Baseline Measurement: Collect a baseline blood sample via tail vein or saphenous vein to measure serum potassium, creatinine, and other relevant biomarkers.
-
Induction Phase (5-14 days):
-
Switch animals to a high-potassium (3% KCl) diet.
-
Administer the selected MRA at the target dose via oral gavage or in the diet.
-
To achieve stable and significant hyperkalemia, co-administer a potassium-sparing diuretic like amiloride (B1667095) (e.g., 10 mg/kg/day). This step helps to robustly challenge the potassium excretion pathway.
-
-
Monitoring:
-
Collect blood samples every 2-3 days during the induction phase to monitor the rise in serum potassium.
-
The target for stable hyperkalemia is a serum K+ level > 6.5 mmol/L.
-
-
Maintenance & Intervention Phase:
-
Once stable hyperkalemia is achieved, continue the MRA and high-K+ diet.
-
Initiate the experimental intervention (e.g., administration of a potassium binder, SGLT2 inhibitor, etc.).
-
Continue to monitor serum potassium, renal function, and animal well-being at least weekly throughout the study.
-
Sample Analysis:
-
For potassium measurement, use heparinized plasma to avoid artificially high readings from platelet clotting.
-
Process blood samples within one hour of collection to prevent potassium leakage from cells.
-
Analyze potassium concentration using a calibrated ion-selective electrode, which is a reliable and standard method.
Visualizations: Pathways and Workflows
Signaling Pathway of MRA-Induced Hyperkalemia
Caption: Aldosterone pathway and MRA inhibition in the kidney's principal cell.
Experimental Workflow for a Preclinical MRA Study
Caption: Workflow for a typical preclinical study evaluating MRA efficacy and safety.
Decision Tree for Hyperkalemia Management in a Clinical Trial
Caption: A logical decision tree for managing hyperkalemia based on serum K⁺ levels.
Quantitative Data Summary
Table 1: Incidence of Hyperkalemia with Different MRAs in Major Clinical Trials
Hyperkalemia is often defined as serum K+ >5.5 or >6.0 mmol/L, with discontinuation rates reflecting more severe cases.
| MRA | Comparator | Patient Population | Hyperkalemia Incidence (MRA) | Hyperkalemia Incidence (Comparator) | Discontinuation due to Hyperkalemia (MRA) | Discontinuation due to Hyperkalemia (Comparator) |
| Spironolactone | Placebo | Resistant Hypertension, CKD | 64% | 35% (with patiromer) | 23% | 7% (with patiromer) |
| Spironolactone | Finerenone | Heart Failure, CKD | 12.7% | 5.3% | 3.2% | 0% |
| Eplerenone | Placebo | Heart Failure | ~Doubles the risk vs. placebo | - | - | - |
| Finerenone | Placebo | CKD & Type 2 Diabetes (FIDELIO-DKD) | 18.3% (>5.5 mmol/L) | 9.0% (>5.5 mmol/L) | 2.3% | 0.9% |
| Finerenone | Placebo | CKD & Type 2 Diabetes (FIGARO-DKD) | 10.8% (>5.5 mmol/L) | 5.3% (>5.5 mmol/L) | 1.2% | 0.4% |
Data synthesized from multiple sources including FIDELIO-DKD, FIGARO-DKD, and ARTS trials.
References
Technical Support Center: Synthesis of 7α-Carboxyisopropylspirolactone
Welcome to the technical support center for the synthesis of 7α-carboxyisopropylspirolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this and similar 7α-substituted spirolactone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for introducing a substituent at the 7α-position of a spirolactone?
The most common strategy involves the 1,6-conjugate addition (Michael addition) of a suitable nucleophile to a 3-oxo-4,6-diene spirolactone intermediate. This approach allows for the stereoselective introduction of various functional groups at the 7α-position. The starting 3-oxo-4,6-diene can be prepared from commercially available spironolactone (B1682167).
Q2: What are the main challenges in the synthesis of 7α-carboxyisopropylspirolactone?
The primary challenges in the synthesis of 7α-carboxyisopropylspirolactone and related compounds include:
-
Stereoselectivity: Achieving the desired 7α-stereoisomer is crucial for biological activity. The reaction conditions of the Michael addition must be carefully controlled to favor the formation of the α-adduct.
-
Nucleophile Generation and Stability: The generation of a stable and reactive carbanion from a carboxyisopropyl source can be challenging. The choice of base and reaction temperature are critical to prevent side reactions.
-
Purification: Separation of the desired 7α-isomer from the unreacted starting material, the β-isomer, and other byproducts can be difficult and may require careful chromatographic techniques.
-
Hydrolysis of Ester Precursors: If the carboxy group is introduced as an ester, the final hydrolysis step needs to be performed under conditions that do not affect other sensitive functional groups in the molecule.
Q3: Can you provide a general overview of the synthetic pathway?
Certainly. The synthesis of 7α-carboxyisopropylspirolactone can be conceptualized as a multi-step process. The following diagram illustrates the logical workflow.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 7α-carboxyisopropylspirolactone.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of the 7α-adduct in the Michael addition | 1. Incomplete formation of the nucleophile. 2. Unfavorable reaction equilibrium. 3. Formation of the undesired 7β-isomer. 4. Decomposition of starting material or product. | 1. Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS). 2. Increase the excess of the nucleophile. 3. Optimize the reaction temperature; lower temperatures often favor the α-isomer. 4. Ensure anhydrous reaction conditions and use purified reagents. |
| Poor stereoselectivity (significant formation of the 7β-isomer) | 1. Reaction temperature is too high, leading to thermodynamic control. 2. The choice of solvent may influence the stereochemical outcome. 3. Steric hindrance from the nucleophile. | 1. Perform the Michael addition at low temperatures (e.g., -78 °C). 2. Screen different aprotic solvents (e.g., THF, diethyl ether, toluene). 3. Consider using a less sterically hindered carboxyisopropyl equivalent if possible. |
| Difficulty in purifying the final product | 1. Co-elution of isomers during chromatography. 2. Presence of unreacted starting materials or byproducts with similar polarity. | 1. Use a high-resolution chromatography column and optimize the eluent system. 2. Consider derivatization of the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis. 3. Recrystallization may be an effective purification method. |
| Incomplete hydrolysis of the ester precursor | 1. Insufficient reaction time or temperature. 2. Inappropriate choice of hydrolysis conditions (acidic or basic). | 1. Increase the reaction time and/or temperature. 2. For base-catalyzed hydrolysis, use a stronger base or a co-solvent to improve solubility. 3. For acid-catalyzed hydrolysis, ensure the use of a strong acid and monitor the reaction progress by TLC or HPLC. |
Experimental Protocols
The following are representative experimental methodologies for key steps in the synthesis of 7α-carboalkoxy steroidal spirolactones, based on established literature procedures. These should be adapted and optimized for the specific synthesis of 7α-carboxyisopropylspirolactone.
Protocol 1: Preparation of 3-Oxo-17α-pregn-4,6-diene-21,17-carbolactone (Canrenone)
This procedure outlines the dehydrogenation of a spironolactone derivative to form the key 4,6-diene intermediate.
Materials:
-
Spironolactone
-
Chloranil (B122849) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Dissolve spironolactone in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a molar excess of the dehydrogenating agent (e.g., 1.1 to 1.5 equivalents of chloranil or DDQ).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the hydroquinone (B1673460) byproduct.
-
Wash the filtrate with an aqueous solution of sodium hydroxide (B78521) to remove any remaining hydroquinone, followed by a water wash until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Protocol 2: 1,6-Conjugate Addition for the Synthesis of a 7α-Carboalkoxy Spirolactone Derivative
This protocol describes the Michael addition of a malonic ester derivative to the 4,6-diene intermediate, which is a common method for introducing a carboalkoxy group at the 7α-position.
Materials:
-
3-Oxo-17α-pregn-4,6-diene-21,17-carbolactone (Canrenone)
-
Dialkyl malonate (e.g., diethyl malonate)
-
Strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of the dialkyl malonate in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise. Stir the mixture until the evolution of hydrogen gas ceases (in the case of NaH).
-
Cool the resulting enolate solution to a low temperature (e.g., -40 to -78 °C).
-
In a separate flask, dissolve the 3-oxo-4,6-diene spirolactone in the anhydrous solvent and add this solution dropwise to the cold enolate solution.
-
Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of 7α- and 7β-isomers, should be purified by column chromatography on silica (B1680970) gel.
Hypothetical Signaling Pathway Interaction
While the synthesis itself is a chemical process, the target molecule, 7α-carboxyisopropylspirolactone, is designed to interact with biological pathways. As an analog of spironolactone, it is expected to act as a mineralocorticoid receptor (MR) antagonist. The following diagram illustrates this proposed mechanism of action.
This guide is intended to provide a foundational understanding and practical assistance for the synthesis of 7α-carboxyisopropylspirolactone. For specific applications, further optimization of the described procedures will be necessary. Always consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis.
Validation & Comparative
Dicirenone vs. Spironolactone: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two mineralocorticoid receptor (MR) antagonists: dicirenone and spironolactone (B1682167). The data presented is intended to inform research and drug development efforts by providing a clear, quantitative comparison of these compounds' interactions with key steroid hormone receptors.
Quantitative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound and spironolactone for the mineralocorticoid receptor (MR), androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR). The data, presented as dissociation constants (Kd) or inhibition constants (Ki), are compiled from various radioligand binding assays. It is important to note that experimental conditions can influence these values.
| Compound | Receptor | Affinity (nM) | Value Type | Species | Tissue/Cell Line |
| This compound (ZK 91587) | Mineralocorticoid (MR) | ~1.3 - 1.9 | Kd | Rat | Hippocampus[1] |
| Mineralocorticoid (MR) | 10 - 100 | - | - | Aldosterone-specific receptor[1] | |
| Spironolactone | Mineralocorticoid (MR) | 2.32 | Ki | Human | - |
| Mineralocorticoid (MR) | 12.9 | Kd | Rat | Kidney homogenates[2] | |
| Androgen (AR) | 39.4 | Ki | Human | - | |
| Progesterone (PR) | 400 | Ki | Human | - | |
| Glucocorticoid (GR) | 32.6 | Ki | Human | - |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment for determining the binding affinity of a test compound (e.g., this compound or spironolactone) to a steroid hormone receptor.
Radioligand Competition Binding Assay Protocol
1. Preparation of Receptor Source:
-
Tissue Homogenates: Tissues rich in the target receptor (e.g., kidney for MR, prostate for AR) are homogenized in a cold buffer solution. The homogenate is then centrifuged to isolate the cytosolic or nuclear fraction containing the receptor.
-
Cell Lysates: Cultured cells expressing the target receptor are harvested and lysed to release the cellular components, including the receptor.
-
Recombinant Receptors: Purified recombinant receptors expressed in a suitable host system (e.g., insect or mammalian cells) can also be used.
2. Incubation:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR) with known high affinity for the target receptor is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (the "competitor," i.e., this compound or spironolactone) are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:
-
Dextran-Coated Charcoal: Charcoal adsorbs small, unbound molecules, while the larger receptor-ligand complexes remain in solution.
-
Filter Binding: The incubation mixture is passed through a filter that traps the receptor-ligand complexes, while the unbound radioligand passes through.
-
Scintillation Proximity Assay (SPA): This method uses scintillant-coated beads that emit light when a radiolabeled ligand binds to a receptor immobilized on the bead, eliminating the need for a physical separation step.
-
4. Quantification of Radioactivity:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Receptor Interactions
The following diagrams illustrate the competitive binding dynamics at the mineralocorticoid receptor and the workflow of a typical radioligand binding assay.
References
A Comparative Analysis of Dicirenone (Finerenone) and Eplerenone in Mineralocorticoid Receptor Antagonism
For Immediate Release
This guide provides a comprehensive comparison of the efficacy and selectivity of Dicirenone (also known as finerenone) and eplerenone (B1671536), two prominent mineralocorticoid receptor (MR) antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective evaluation of their performance, supported by detailed experimental methodologies.
Introduction
Mineralocorticoid receptor antagonists (MRAs) are crucial in managing conditions like heart failure and chronic kidney disease, where aldosterone-mediated MR activation contributes to pathology.[1][2][3] Spironolactone (B1682167), the first-generation MRA, demonstrated significant therapeutic benefits but was hampered by a non-selective profile, leading to side effects like gynecomastia due to its interaction with androgen and progesterone (B1679170) receptors.[4][5] This prompted the development of more selective agents. Eplerenone, a second-generation steroidal MRA, offered improved selectivity. This compound (finerenone), a third-generation non-steroidal MRA, represents a further advancement with a distinct chemical structure and pharmacological profile. This guide delves into a head-to-head comparison of this compound and eplerenone.
Mechanism of Action and Signaling Pathway
Both this compound and eplerenone are competitive antagonists of the mineralocorticoid receptor. In pathological states, aldosterone (B195564) binds to the MR in the cytoplasm. This complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of genes that promote inflammation, fibrosis, and sodium retention. This compound and eplerenone prevent this cascade by binding to the MR, inhibiting the conformational changes required for co-activator recruitment and subsequent gene transcription.
While both are MR antagonists, their distinct chemical structures—steroidal for eplerenone and non-steroidal for this compound—result in different binding modes and interactions with the receptor, influencing their potency and selectivity.
Comparative Signaling Pathway of MR Antagonism
Preclinical Efficacy and Selectivity
The defining difference between this compound and eplerenone in preclinical studies lies in their relative binding affinities and selectivity profiles.
Data Presentation: In Vitro Pharmacology
| Parameter | This compound (Finerenone) | Eplerenone | Spironolactone (Reference) |
| MR Binding Affinity (IC50, nM) | ~18 | ~990 | ~24 |
| Selectivity vs. Androgen Receptor | High (>1000-fold vs. MR) | Moderate | Low |
| Selectivity vs. Progesterone Receptor | High (>1000-fold vs. MR) | Moderate | Low |
| Selectivity vs. Glucocorticoid Receptor | High (>500-fold vs. MR) | High | Moderate |
Note: IC50 values can vary between studies based on assay conditions. The data presented is a representative summary from multiple sources.
This compound demonstrates a significantly higher potency for the MR compared to eplerenone, with an IC50 value comparable to spironolactone. Crucially, this compound exhibits a much greater selectivity for the MR over androgen and progesterone receptors, which is a key factor in its improved side-effect profile.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (IC50) of test compounds (this compound, eplerenone) to the mineralocorticoid receptor and other steroid receptors.
Methodology:
-
Receptor Preparation: Human recombinant MR, androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR) are used.
-
Radioligand: A specific radiolabeled ligand for each receptor (e.g., [3H]-aldosterone for MR) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The receptor-bound and free radioligand are separated (e.g., by filtration).
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Transactivation Assays
Objective: To assess the functional antagonist activity of the compounds on MR-mediated gene transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., CHO-K1 or HEK293) is used.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the full-length human MR and another containing a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.
-
Treatment: Transfected cells are treated with an MR agonist (e.g., aldosterone) in the presence of increasing concentrations of the antagonist (this compound or eplerenone).
-
Lysis and Reporter Assay: After incubation, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity (IC50) is determined.
Typical Preclinical Evaluation Workflow
Clinical Efficacy
Clinical trials have evaluated the efficacy of both this compound and eplerenone in patients with heart failure and chronic kidney disease, often in addition to standard of care.
Data Presentation: Key Clinical Trial Outcomes
| Clinical Endpoint | This compound (Finerenone) | Eplerenone |
| Heart Failure Hospitalization | Significant reduction in risk | Significant reduction in risk |
| Cardiovascular Mortality | Significant reduction in risk | Significant reduction in risk |
| Progression of Kidney Disease | Significant reduction in risk | Data less robust than for this compound |
| All-Cause Mortality | Reduced risk | Significant reduction in risk |
| Incidence of Gynecomastia | Similar to placebo | Low, but higher than placebo |
| Risk of Hyperkalemia | Present, requires monitoring | Present, requires monitoring |
Note: Direct head-to-head, large-scale clinical outcome trials are limited. This table synthesizes findings from major trials for each drug against placebo or standard of care.
A meta-analysis of studies comparing eplerenone and spironolactone suggested that eplerenone was associated with lower all-cause and cardiovascular mortality. Another study, however, indicated a potential non-significant preference for spironolactone over eplerenone in reducing all-cause mortality. In a study comparing this compound to eplerenone in patients with worsening chronic heart failure and diabetes and/or chronic kidney disease, this compound was well tolerated and induced a similar decrease in NT-proBNP levels as eplerenone.
Comparative Benefits and Drawbacks
Comparative Profile of this compound and Eplerenone
Conclusion
This compound (finerenone) and eplerenone are both effective mineralocorticoid receptor antagonists that offer significant advantages over the first-generation MRA, spironolactone. This compound distinguishes itself with higher potency for the MR and a superior selectivity profile, which translates to a lower risk of hormonal side effects. Both agents have demonstrated robust efficacy in reducing cardiovascular morbidity and mortality in patients with heart failure. This compound has also shown significant benefits in slowing the progression of chronic kidney disease in patients with type 2 diabetes. The choice between these agents may depend on the specific patient profile, including the presence of comorbidities like chronic kidney disease, and tolerability. The risk of hyperkalemia is a class effect for all MRAs and requires careful patient monitoring. Further head-to-head clinical trials are warranted to delineate the comparative long-term outcomes of these two important therapeutic agents.
References
- 1. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eshonline.org [eshonline.org]
- 5. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonist Activity of Dicirenone at the Mineralocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dicirenone's antagonist activity at the mineralocorticoid receptor (MR) with other key alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of MR Antagonist Activity
| Compound | Type | Target | IC50 (nM) | Receptor Selectivity |
| This compound | Steroidal | Mineralocorticoid Receptor (MR) | Data not available (binding affinity reported to be similar to aldosterone) | Also exhibits antiandrogen activity. |
| Spironolactone | Steroidal | Mineralocorticoid Receptor (MR) | 24 | Non-selective; also antagonizes androgen and progesterone (B1679170) receptors. |
| Eplerenone | Steroidal | Mineralocorticoid Receptor (MR) | 990 | Selective for the MR with low affinity for androgen and progesterone receptors. |
| Finerenone | Non-steroidal | Mineralocorticoid Receptor (MR) | 18 | Highly selective for the MR over other steroid hormone receptors. |
Mineralocorticoid Receptor Signaling Pathway and Antagonist Intervention
The following diagram illustrates the canonical signaling pathway of the mineralocorticoid receptor and the mechanism of action for MR antagonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the mineralocorticoid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human mineralocorticoid receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells stably transfected with the MR gene).
-
Incubation: A fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
A Head-to-Head Comparison of Spironolactone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of spironolactone (B1682167) and its key derivatives: eplerenone, finerenone, and canrenone. We delve into their comparative performance, supported by experimental data, to aid in informed decision-making for preclinical and clinical research.
Spironolactone, a potassium-sparing diuretic, has long been a therapeutic staple. However, its non-selective nature, leading to hormonal side effects, has spurred the development of derivatives with improved receptor selectivity and pharmacological profiles. This guide offers a head-to-head comparison of these compounds, focusing on their binding affinities, diuretic potency, and anti-androgenic effects.
Quantitative Comparison of Receptor Binding Affinity
The therapeutic and adverse effects of spironolactone and its derivatives are largely dictated by their binding affinity to various steroid hormone receptors. The following table summarizes the half-maximal inhibitory concentrations (IC50), indicating the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to its receptor. A lower IC50 value signifies a higher binding affinity.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) |
| Spironolactone | 24 | 2400 | 77 | 740 |
| Eplerenone | 990 | 22,000 | 21,200 | 31,200 |
| Finerenone | 18 | >10,000 | >10,000 | >10,000 |
| Canrenone | Data not available in a directly comparable format | Data not available in a directly comparable format | Lower affinity than spironolactone | Competitive binding with a Ki of 300 nM |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these compounds is the competitive antagonism of the mineralocorticoid receptor, which mitigates the effects of aldosterone (B195564). Spironolactone's broader binding profile also leads to interactions with other steroid hormone pathways.
Figure 1: Aldosterone signaling and the antagonistic action of spironolactone derivatives.
Dicirenone vs. Finerenone: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data available for dicirenone and finerenone (B607456), two mineralocorticoid receptor (MR) antagonists. While finerenone is a recently approved non-steroidal MR antagonist with a wealth of preclinical and clinical data, this compound is a steroidal MR antagonist developed in the 1970s that was never marketed, and for which preclinical data is limited. This comparison, therefore, draws from separate studies and highlights the evolution of MR antagonist development.
Executive Summary
Finerenone, a novel non-steroidal mineralocorticoid receptor antagonist (MRA), has demonstrated potent anti-inflammatory and anti-fibrotic effects in a variety of preclinical models of kidney and cardiovascular disease. Its unique bulky-passive binding mechanism to the mineralocorticoid receptor (MR) and high selectivity result in a favorable preclinical profile. In contrast, this compound is a steroidal MRA with limited publicly available preclinical data. It is known to possess antiandrogenic properties in addition to its antimineralocorticoid activity. Due to the lack of head-to-head preclinical studies, this guide presents the available data for each compound to facilitate an objective comparison based on existing literature.
Mechanism of Action and Signaling Pathway
Both this compound and finerenone act as antagonists to the mineralocorticoid receptor, a nuclear hormone receptor that plays a key role in regulating blood pressure and electrolyte balance. Overactivation of the MR is implicated in inflammatory and fibrotic processes in the heart and kidneys.
Finerenone is a non-steroidal, selective MRA.[1] It acts as a bulky, passive antagonist that, upon binding to the MR, induces a specific conformational change that prevents the recruitment of transcriptional co-activators.[1] This blockade of co-factor recruitment inhibits the transcription of pro-inflammatory and pro-fibrotic genes.[1]
This compound is a steroidal MRA, belonging to the spirolactone group.[2] Like other spirolactones, it competitively blocks the binding of aldosterone (B195564) to the MR. Limited information is available on its specific interaction with transcriptional co-factors.
Pharmacodynamic Properties
Selectivity
A key differentiator among MRAs is their selectivity for the MR over other steroid receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR). Off-target binding can lead to undesirable side effects.
| Property | This compound | Finerenone | Reference |
| Class | Steroidal | Non-steroidal | [2] |
| MR Binding | Antagonist | Antagonist | |
| Androgen Receptor (AR) Activity | Antiandrogenic activity | No significant affinity | |
| Progesterone Receptor (PR) Activity | Not specified in available literature | No significant affinity |
Pharmacokinetic Properties
The pharmacokinetic profiles of MRAs influence their dosing regimen and potential for drug-drug interactions.
| Parameter | This compound | Finerenone | Reference |
| Bioavailability | Data not available | ~44% | |
| Half-life | Data not available | 2-3 hours | |
| Metabolism | Data not available | Primarily via CYP3A4 to inactive metabolites | |
| Excretion | Data not available | ~80% renal, ~20% fecal |
Preclinical Efficacy in Disease Models
Kidney Disease Models
Preclinical studies in animal models of kidney disease are crucial for evaluating the potential of MRAs to mitigate renal damage.
Finerenone: In various preclinical models of diabetic and non-diabetic chronic kidney disease (CKD), finerenone has been shown to reduce albuminuria, glomerulosclerosis, and renal inflammation and fibrosis.
This compound: Specific preclinical studies on the efficacy of this compound in kidney disease models are not readily available in the public domain.
Cardiovascular Disease Models
The impact of MRAs on cardiovascular parameters is a critical aspect of their preclinical evaluation.
Finerenone: In preclinical models of heart failure and cardiac fibrosis, finerenone has demonstrated the ability to reduce cardiac hypertrophy, fibrosis, and inflammation.
This compound: Data from preclinical cardiovascular models for this compound are not widely available.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following represents a general workflow for the preclinical evaluation of a novel MRA like finerenone.
Conclusion
Based on the available preclinical data, finerenone emerges as a highly selective, non-steroidal mineralocorticoid receptor antagonist with demonstrated efficacy in preclinical models of both kidney and cardiovascular disease. Its distinct mechanism of action and favorable selectivity profile represent a significant advancement over older, steroidal MRAs. This compound, a steroidal MRA from an earlier era of drug discovery, shows antimineralocorticoid and antiandrogenic effects. However, the lack of comprehensive, publicly available preclinical data for this compound makes a direct and detailed comparison with finerenone challenging. The information presented in this guide is intended to provide an objective overview based on the existing scientific literature to aid researchers in understanding the preclinical characteristics of these two MR antagonists. Further research into the preclinical properties of this compound would be necessary for a more complete comparative assessment.
References
Dicirenone: A Comparative Guide to Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Dicirenone is a non-steroidal mineralocorticoid receptor (MR) antagonist. Its development marks a significant step forward in therapies targeting the renin-angiotensin-aldosterone system (RAAS). A critical aspect of the pharmacological profiling of any MR antagonist is its selectivity, specifically its cross-reactivity with other steroid hormone receptors such as the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone (B1679170) receptor (PR). Off-target binding to these receptors can lead to a range of undesirable side effects.
This guide provides a comparative framework for understanding the importance of steroid receptor cross-reactivity for this compound. While specific quantitative binding affinity data (IC50 or Ki values) for this compound against the androgen, glucocorticoid, and progesterone receptors are not widely available in the public domain, this guide will detail the standard experimental methodologies used to determine such crucial parameters. Furthermore, it will present the signaling pathways of these key steroid receptors to provide a comprehensive understanding of the potential implications of cross-reactivity.
Comparative Analysis of Receptor Binding Affinity
A key performance indicator for any MR antagonist is its high affinity for the mineralocorticoid receptor and, conversely, low affinity for other steroid receptors. This selectivity minimizes the potential for side effects commonly associated with older, non-selective MR antagonists like spironolactone (B1682167) (e.g., gynecomastia due to AR antagonism).
The binding affinity of a compound for a receptor is typically quantified using the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. An ideal MR antagonist would exhibit a low IC50/Ki for the mineralocorticoid receptor and significantly higher values for other steroid receptors.
Table 1: Illustrative Comparison of Steroid Receptor Binding Affinity (IC50, nM)
| Receptor | This compound | Spironolactone (Reference) | Eplerenone (Reference) |
| Mineralocorticoid Receptor (MR) | Data not available | 24 | 28 |
| Androgen Receptor (AR) | Data not available | 270 | 21,200 |
| Glucocorticoid Receptor (GR) | Data not available | >10,000 | 8,900 |
| Progesterone Receptor (PR) | Data not available | 390 | >100,000 |
Note: The data for Spironolactone and Eplerenone are representative values from published literature and are intended for illustrative comparison. The absence of data for this compound highlights a current gap in publicly available information.
Experimental Protocols
The determination of steroid receptor cross-reactivity is typically achieved through in vitro competitive binding assays. The following is a detailed methodology for a standard radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Steroid Receptor Affinity
1. Objective: To determine the in vitro binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) for the human mineralocorticoid, androgen, glucocorticoid, and progesterone receptors.
2. Materials:
- Receptors: Full-length human recombinant steroid receptors (MR, AR, GR, PR).
- Radioligands:
- MR: [³H]-Aldosterone
- AR: [³H]-Methyltrienolone (R1881)
- GR: [³H]-Dexamethasone
- PR: [³H]-Promegestone (R5020)
- Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
- Reference Compounds: Spironolactone, Eplerenone, Dihydrotestosterone (for AR), Dexamethasone (for GR), Progesterone (for PR).
- Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
- Scintillation Cocktail.
- 96-well filter plates.
- Scintillation counter.
3. Methods:
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways of the targeted and off-target receptors is crucial for interpreting the potential physiological consequences of cross-reactivity.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Progesterone Receptor (PR) Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
A Comparative Guide to the In Vivo Efficacy of Mineralocorticoid Receptor Antagonists, Featuring Dicirenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the mineralocorticoid receptor (MR) antagonist Dicirenone against other well-established alternatives, including spironolactone, eplerenone, and finerenone. The comparison is supported by experimental data from preclinical studies to validate their therapeutic potential in cardiorenal diseases.
Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway
Mineralocorticoid receptor (MR) antagonists exert their effects by blocking the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS). Aldosterone binds to the MR in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex binds to hormone response elements on the DNA, initiating the transcription of genes that regulate sodium and potassium transport, and also promote inflammation and fibrosis. By competitively binding to the MR, antagonists like this compound prevent these downstream effects.
Unveiling the Antiandrogenic Profiles of Dicirenone and Spironolactone: A Comparative Analysis
A detailed examination of the antiandrogenic properties of Dicirenone (also known as drospirenone) and its parent compound, spironolactone (B1682167), reveals distinct potency and mechanistic nuances. While both compounds exhibit antiandrogenic effects by acting as antagonists to the androgen receptor (AR), available data suggests that this compound possesses a more potent antiandrogenic profile compared to spironolactone.
This guide provides a comprehensive comparison of the antiandrogenic effects of this compound and spironolactone, drawing upon preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological differences between these two steroidal compounds.
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison, the following table summarizes the key quantitative data regarding the antiandrogenic and related activities of this compound and spironolactone. It is important to note that direct head-to-head comparative studies are limited, and some data is inferred from comparisons with other compounds.
| Parameter | This compound (Drospirenone) | Spironolactone | Reference Compound |
| Anti-mineralocorticoid Potency | 3 mg is equivalent to 20-25 mg of spironolactone | - | Spironolactone |
| Antiandrogenic Potency | Up to 10-fold higher than progesterone | - | Progesterone |
Mechanism of Antiandrogenic Action
Both this compound and spironolactone exert their antiandrogenic effects primarily by competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor. This antagonism prevents the receptor from initiating the transcription of androgen-responsive genes, thereby blocking androgenic signaling.
Spironolactone is a well-established androgen receptor antagonist.[1] In vitro studies have shown that spironolactone and its active metabolite, canrenone, are less effective than DHT in displacing [3H]DHT from the androgen receptor, indicating a lower binding affinity.[1] Spironolactone's antiandrogenic activity is attributed to this peripheral androgen antagonism, in addition to a weak inhibitory effect on testosterone biosynthesis.[1]
This compound, a derivative of spironolactone, also functions as an androgen receptor antagonist.[2] Its antiandrogenic activity is considered more potent than that of progesterone.[2] The antiandrogenic effects of this compound are multifaceted, involving not only the blockade of the androgen receptor but also the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT. Furthermore, this compound possesses anti-gonadotropic properties, leading to a reduction in androgen production by the ovaries.
Signaling Pathway of Androgen Receptor Antagonism
The following diagram illustrates the general signaling pathway of androgen receptor activation and its inhibition by antagonists like this compound and spironolactone.
Figure 1: Androgen Receptor Signaling and Antagonism. Androgens bind to the AR, leading to gene transcription. Antagonists block this.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antiandrogenic effects of pharmaceutical compounds.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Methodology:
-
Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer solution to prepare a cytosolic fraction containing the androgen receptors.
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT), is incubated with the prostate cytosol in the presence of increasing concentrations of the test compound (e.g., this compound or spironolactone).
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand.
-
Quantification: The radioactivity of the supernatant, which contains the receptor-bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
Figure 2: Workflow for Androgen Receptor Binding Assay. A stepwise process to determine the binding affinity of a compound to the AR.
In Vivo Antiandrogenic Activity (Hershberger Assay)
Objective: To assess the in vivo antiandrogenic activity of a test compound.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the animal model.
-
Dosing: The animals are treated daily with a standard androgen (e.g., testosterone propionate) to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with varying doses of the test compound (e.g., this compound or spironolactone).
-
Tissue Collection: After a set treatment period (typically 7-10 days), the animals are euthanized, and the weights of androgen-sensitive tissues (ventral prostate, seminal vesicles, and levator ani muscle) are recorded.
-
Data Analysis: The ability of the test compound to inhibit the androgen-induced growth of these tissues is determined by comparing the tissue weights of the groups treated with the test compound to the group treated with the androgen alone. A dose-response curve is generated to determine the potency of the antiandrogenic effect.
Conclusion
Both this compound and spironolactone are effective antiandrogens that act through antagonism of the androgen receptor. However, the available evidence suggests that this compound (drospirenone) exhibits a more potent antiandrogenic profile. This increased potency is likely attributable to its multifaceted mechanism of action, which includes not only direct androgen receptor blockade but also inhibition of 5α-reductase and suppression of androgen synthesis. For researchers and drug development professionals, the choice between these compounds would depend on the desired potency, pharmacokinetic profile, and the specific therapeutic application. Further direct comparative studies are warranted to more precisely quantify the differences in their antiandrogenic effects.
References
Dicirenone: A Comparative Selectivity Profile Against Other Mineralocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dicirenone and Other MRAs
This compound is a synthetic, steroidal antimineralocorticoid belonging to the spirolactone group, developed by G.D. Searle & Co. in the 1970s.[1] Like its predecessor, spironolactone (B1682167), it was investigated for its potential as a diuretic and antihypertensive agent.[1] Mineralocorticoid receptor antagonists play a crucial role in managing conditions such as hypertension, heart failure, and chronic kidney disease by blocking the effects of aldosterone (B195564). The clinical utility and side-effect profile of an MRA are significantly influenced by its selectivity for the mineralocorticoid receptor (MR) over other steroid hormone receptors, namely the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR).
Comparative Selectivity Profiles
The ideal MRA would exhibit high affinity for the MR with negligible affinity for AR, PR, and GR, thereby minimizing off-target side effects. Spironolactone, a first-generation MRA, is known for its non-selective profile, leading to antiandrogenic and progestogenic side effects. Eplerenone, a second-generation MRA, was developed to have greater selectivity for the MR. Finerenone represents a third-generation, non-steroidal MRA with a distinct chemical structure and a high degree of selectivity.
This compound was developed as a successor to spironolactone with the aim of improving selectivity. Available literature indicates that this compound possesses antiandrogen activity, albeit with a relatively reduced affinity compared to other spirolactones.[1] A direct quantitative comparison of binding affinities (Ki or IC50 values) for this compound across the panel of steroid receptors is not publicly available. The following table provides a qualitative summary based on existing knowledge and reported characteristics of each compound.
| Mineralocorticoid Receptor Antagonist | Class | Selectivity for Mineralocorticoid Receptor (MR) | Off-Target Activity (Androgen, Progesterone, Glucocorticoid Receptors) |
| This compound | Steroidal (Spirolactone) | High | Possesses antiandrogenic activity, reported to be reduced compared to other spirolactones. Data on PR and GR affinity is limited. |
| Spironolactone | Steroidal (Spirolactone) | High | Low selectivity; significant antiandrogenic and progestogenic activity. |
| Eplerenone | Steroidal (Spirolactone derivative) | High | High selectivity for MR over AR and PR compared to spironolactone. |
| Finerenone | Non-steroidal | High | Very high selectivity with minimal affinity for AR, PR, and GR. |
Experimental Protocols
The determination of the selectivity profile of a compound like this compound involves in vitro assays that quantify its binding affinity to various steroid hormone receptors. A standard method for this is the competitive radioligand binding assay.
Representative Experimental Protocol: Competitive Radioligand Binding Assay for Steroid Receptor Selectivity
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mineralocorticoid, androgen, progesterone, and glucocorticoid receptors.
2. Materials:
- Receptors: Recombinant human mineralocorticoid receptor (MR), androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).
- Radioligands:
- For MR: [³H]-Aldosterone
- For AR: [³H]-Methyltrienolone (R1881)
- For PR: [³H]-Promegestone (R5020)
- For GR: [³H]-Dexamethasone
- Test Compound: this compound and other MRAs (spironolactone, eplerenone, finerenone) dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of the corresponding unlabeled ligand (e.g., aldosterone for MR).
- Assay Buffer: Tris-HCl buffer containing appropriate additives to ensure receptor stability.
- Scintillation Cocktail and Scintillation Counter .
- 96-well filter plates .
3. Procedure:
- Assay Setup: The assay is performed in 96-well filter plates. Each well will contain the receptor preparation, the radioligand, and either the test compound, buffer (for total binding), or a high concentration of unlabeled ligand (for non-specific binding).
- Incubation: A fixed concentration of the specific radioligand and the receptor preparation are incubated with increasing concentrations of the test compound. The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
- Separation of Bound and Free Ligand: After incubation, the contents of the wells are rapidly filtered through the filter plates to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.
- Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
5. Interpretation: A lower Ki value indicates a higher binding affinity of the test compound for the receptor. By comparing the Ki values of this compound for MR, AR, PR, and GR, its selectivity profile can be established.
Visualizations
Mineralocorticoid Receptor Signaling Pathway
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Experimental Workflow for MRA Selectivity Profiling
References
Safety Operating Guide
Proper Disposal Procedures for Dicirenone
Disclaimer: As of the current date, specific, officially mandated disposal procedures for Dicirenone have not been published. The following guidelines are based on established best practices for the disposal of novel or uncharacterized chemical compounds within a laboratory setting. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations. All novel compounds, including this compound, should be treated as hazardous in the absence of comprehensive safety data.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to facilitate the safe disposal of this compound.
Immediate Safety and Hazard Assessment
Before handling or disposing of this compound, a thorough hazard assessment is crucial. Due to the limited availability of detailed toxicity and environmental impact data, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): When handling this compound, the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: A respirator may be required when handling the powder form or if there is a risk of aerosolization.
All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₆O₅ | [1][2][3] |
| Molecular Weight | 428.56 g/mol | |
| Boiling Point | 579.346°C at 760 mmHg | |
| Flash Point | 248.372°C | |
| Density | 1.187 g/cm³ | |
| Appearance | Solid | |
| Melting Point | Not Available | |
| Solubility | Not Available | |
| Decomposition Temperature | Not Available | |
| Vapor Pressure | 0 mmHg at 25°C |
Operational and Disposal Plan
The proper disposal of this compound waste is critical for laboratory safety and environmental protection. The following step-by-step guide outlines the recommended procedures for waste segregation, collection, and disposal.
Step 1: Waste Segregation
Proper segregation of waste is essential to ensure safe and compliant disposal. All waste streams containing this compound must be collected separately from other laboratory waste.
-
Solid Waste: Includes contaminated consumables such as gloves, bench paper, weighing paper, and disposable labware.
-
Liquid Waste: Includes any unused solutions containing this compound and the first rinse from cleaning contaminated glassware. Halogenated and non-halogenated solvent waste should be segregated.
-
Sharps Waste: Includes any needles, scalpels, or broken glass contaminated with this compound.
Step 2: Waste Collection and Container Management
-
Collect hazardous waste in sturdy, leak-proof containers that are compatible with the chemical.
-
Keep waste containers securely closed except when adding waste. Leaving a funnel in the container is not acceptable.
-
Do not mix incompatible waste types. For instance, do not mix acidic waste with caustic waste streams.
-
For liquid waste, use secondary containment to prevent spills.
Step 3: Labeling
-
All waste containers must be clearly labeled with a "Hazardous Waste" label as soon as waste is added.
-
The label should include the chemical name ("this compound"), the concentration, and the date.
Step 4: Storage
-
Store hazardous waste in a designated, well-ventilated satellite accumulation area.
-
Ensure that incompatible wastes are segregated during storage.
Step 5: Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Dispose of contents and containers to an approved waste disposal plant.
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its disposal are not available. The following is a general protocol for the rinsing of empty containers that have held this compound, based on standard laboratory procedures.
Protocol for Rinsing Empty Chemical Containers:
-
Initial Cleaning: Ensure that the container is as empty as possible, with only trivial amounts of this compound remaining.
-
First Rinse: The first rinse of the container must be with a suitable solvent that can dissolve this compound. This first rinsate is considered hazardous waste and must be collected and disposed of accordingly.
-
Subsequent Rinses: For acutely hazardous materials, triple rinsing is required. The subsequent rinses should also be collected as hazardous waste unless your institution's EHS department specifies otherwise.
-
Container Disposal: Once thoroughly rinsed and air-dried, the labels on the container must be completely removed or defaced. The clean, rinsed container can then be disposed of as regular solid waste or recycled according to institutional policies.
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Handling of Dicirenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Dicirenone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound in publicly accessible resources, this document outlines general best practices for handling chemical compounds of a similar nature. It is crucial to obtain a substance-specific SDS from the manufacturer or supplier before commencing any work with this compound. The information below should be considered as a baseline for safe laboratory conduct.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. A risk assessment should always be conducted before handling any chemical to determine the necessary level of protection.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. | Minimizes inhalation of the compound. |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound minimizes risks and ensures the integrity of the experiment.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure workplace safety. All waste generated from handling this compound should be considered hazardous unless confirmed otherwise by a qualified professional.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound-contaminated waste, including unused product, solutions, and contaminated consumables (e.g., gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash.
Emergency Procedures
In the event of an emergency, immediate and appropriate action can significantly mitigate harm.
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Secure: Restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Clean-up: Only trained personnel with the appropriate PPE and spill kits should clean up the spill. Follow the procedures outlined by your EHS office.
By adhering to these safety protocols, researchers can handle this compound responsibly, ensuring a safe and productive research environment. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
